AN15368
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H28BNO6 |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C20H28BNO6/c1-12(2)18(20(24)27-10-14-6-8-26-9-7-14)22-19(23)16-5-4-15-11-28-21(25)17(15)13(16)3/h4-5,12,14,18,25H,6-11H2,1-3H3,(H,22,23)/t18-/m0/s1 |
Clé InChI |
MCKPYEQRZUCJKI-SFHVURJKSA-N |
SMILES isomérique |
B1(C2=C(CO1)C=CC(=C2C)C(=O)N[C@@H](C(C)C)C(=O)OCC3CCOCC3)O |
SMILES canonique |
B1(C2=C(CO1)C=CC(=C2C)C(=O)NC(C(C)C)C(=O)OCC3CCOCC3)O |
Origine du produit |
United States |
Foundational & Exploratory
AN15368: A Technical Guide to a Promising Benzoxaborole Antiparasitic for Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
AN15368 is a novel benzoxaborole-based prodrug demonstrating potent and curative activity against Trypanosoma cruzi, the etiological agent of Chagas disease. This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its preclinical evaluation. This compound is activated by parasite-specific carboxypeptidases, subsequently targeting the mRNA processing pathway, offering a promising and selective therapeutic strategy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of new treatments for Chagas disease.
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America, with millions affected worldwide.[1][2] Current treatment options are limited and often associated with significant side effects and variable efficacy, particularly in the chronic stage of the disease. The benzoxaborole class of compounds has emerged as a promising source of new antiparasitic agents. This compound, a member of this class, has shown remarkable efficacy in preclinical models of Chagas disease, including non-human primates with long-term, naturally acquired infections.[1][2] This guide details the technical aspects of this compound's pharmacology and the methodologies used to assess its antiparasitic properties.
Mechanism of Action
This compound functions as a prodrug, requiring activation within the T. cruzi parasite to exert its trypanocidal effect.[1][2][3] The proposed mechanism of action is a two-step process:
-
Prodrug Activation: this compound is cleaved by parasite-specific serine carboxypeptidases (TcCBPs) to release the active metabolite.[3]
-
Target Inhibition: The activated form of this compound targets and inhibits the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a key component of the parasite's mRNA processing machinery.[2][4] Inhibition of CPSF3 disrupts parasite mRNA maturation, leading to cell death.[2]
This mechanism provides a high degree of selectivity for the parasite, as the activating enzyme is specific to T. cruzi, and the active compound targets a critical parasite pathway.
Quantitative Data
The antiparasitic activity of this compound has been quantified in various preclinical models. The following tables summarize the key efficacy and pharmacokinetic data.
Table 1: In Vitro Efficacy of this compound against Trypanosoma cruzi
| Parameter | Value | Parasite Stage | T. cruzi Strain(s) | Reference |
| IC50 | 5 nM | Intracellular amastigotes | Not specified | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| Mouse | 10 mg/kg/day, oral, for 20 days | 100% cure in acutely infected mice | [6] |
| Mouse | 2.5 mg/kg/day, oral, for 40 days | 100% cure in acutely infected mice | [6] |
| Non-human primate (Rhesus macaque) | Oral, for 60 days | 100% cure in naturally, long-term infected animals | [2][5][7][8][9] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosing | Reference |
| Total Plasma Exposure | ~30,000 ng·h/mL | 120 mg/kg/day | [5] |
| Dose Proportionality | Good | Up to 150 mg/kg | [5] |
| Accumulation | No evidence | 120 mg/kg/day | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
In Vitro Assays
This assay is crucial for determining the efficacy of compounds against the replicative intracellular stage of T. cruzi.
-
Cell Lines: Vero cells or other suitable host cells (e.g., C2C12 myoblasts) are typically used.
-
Parasite Infection: Host cells are infected with T. cruzi trypomastigotes. To enhance throughput and quantification, parasite lines expressing reporter genes like β-galactosidase, luciferase, or fluorescent proteins (e.g., tdTomato) are often employed.
-
Compound Treatment: Following infection and removal of extracellular parasites, cells are treated with serial dilutions of this compound.
-
Assay Readout: After a defined incubation period (e.g., 72 hours), parasite proliferation is quantified. This can be achieved through:
-
Microscopy: Manual or automated counting of intracellular amastigotes.
-
Reporter Gene Activity: Measurement of luminescence, fluorescence, or enzymatic activity.
-
-
Data Analysis: IC50 values are calculated from dose-response curves.
In Vivo Assays
Mouse models are instrumental for the initial in vivo assessment of drug efficacy.
-
Animal Strain: C57BL/6J or other susceptible mouse strains are used.
-
Infection: Mice are infected intraperitoneally (i.p.) or in the footpad with trypomastigotes of a virulent T. cruzi strain. Parasite strains expressing luciferase or fluorescent proteins are often used for in vivo imaging.
-
Treatment: Oral administration of this compound is initiated at a specific time post-infection (e.g., 17 days post-infection) and continued for a defined period (e.g., 20 or 40 days).[6]
-
Monitoring Parasite Load:
-
Bioluminescence Imaging (BLI): For luciferase-expressing parasites, whole-body imaging is performed to quantify parasite burden in real-time.
-
Quantitative PCR (qPCR): Parasite DNA is quantified from blood or tissue samples (e.g., skeletal muscle) at the end of the treatment period.
-
-
Assessment of Cure: Cure is typically determined by the absence of detectable parasites by BLI, qPCR, and/or hemoculture after a period of immunosuppression following treatment.
NHP models, particularly with naturally infected animals, provide a highly translational assessment of drug efficacy.
-
Animal Model: Rhesus macaques (Macaca mulatta) with naturally acquired, long-term T. cruzi infection are utilized.[5][8]
-
Treatment: this compound is administered orally for an extended period (e.g., 60 days).[8][9]
-
Efficacy Assessment:
-
PCR and Hemoculture: Blood samples are regularly tested for the presence of parasite DNA (qPCR) and viable parasites (hemoculture).[5]
-
Post-necropsy Tissue Analysis: Upon completion of the study, various tissues are analyzed by qPCR to confirm parasite clearance.[5]
-
Serology: Long-term monitoring of anti-T. cruzi antibody levels can also indicate treatment efficacy.
-
Parasite Load Quantification by qPCR
qPCR is a highly sensitive method for detecting and quantifying T. cruzi DNA.
-
DNA Extraction: DNA is extracted from blood or tissue samples using commercial kits (e.g., QIAamp DNA Mini Kit) or other established protocols.
-
Target Sequences: The qPCR assay typically targets repetitive DNA sequences in the T. cruzi genome, such as satellite DNA, to enhance sensitivity.
-
Primers and Probes: Specific primers and fluorescently labeled probes (e.g., TaqMan) are used for target amplification and detection.
-
Standard Curve: A standard curve is generated using known quantities of T. cruzi DNA to allow for absolute quantification of parasite equivalents in the samples.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the amount of parasite DNA in each sample relative to the standard curve.
Toxicity Assessment
Preclinical safety evaluation is a critical component of drug development.
-
In Vitro Cytotoxicity: The cytotoxicity of this compound against various mammalian cell lines (e.g., host cells used in efficacy assays) is determined to assess its selectivity.
-
In Vivo Toxicology Studies:
-
Rodent Studies: Rats are often used to evaluate acute and sub-chronic toxicity. Parameters monitored include clinical signs, body weight, food consumption, hematology, and clinical chemistry.[5]
-
Non-Human Primate Studies: As part of efficacy studies in NHPs, extensive monitoring for any signs of acute or long-term toxicity is conducted.[2][5]
-
Conclusion
This compound represents a significant advancement in the search for a safe and effective treatment for Chagas disease. Its novel mechanism of action, potent in vitro and in vivo efficacy, and favorable preclinical safety profile position it as a strong candidate for clinical development. The experimental protocols and quantitative data summarized in this guide provide a comprehensive technical foundation for researchers and drug developers working to combat this neglected tropical disease. Further investigation and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in humans.
References
- 1. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
- 8. A new hope for Chagas disease | Drug Discovery News [drugdiscoverynews.com]
- 9. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]
The Discovery and Development of AN15368: A Promising New Clinical Candidate for Chagas Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America, with an increasing global presence.[1][2] For decades, treatment options have been limited to two nitroheterocyclic compounds, benznidazole and nifurtimox, which suffer from variable efficacy, significant side effects, and are most effective only in the acute phase of the disease. The urgent need for safer and more effective therapies has driven extensive research and development efforts. This technical guide details the discovery and preclinical development of AN15368 (also known as AN2-502998), a novel benzoxaborole prodrug that has emerged as a highly promising clinical candidate for the treatment of Chagas disease.[1][3] this compound has demonstrated potent activity against T. cruzi in vitro and has achieved curative efficacy in preclinical animal models, including non-human primates with long-term, naturally acquired infections.[1][4]
Drug Discovery and Screening Cascade
The identification of this compound was the result of a targeted drug discovery program focused on benzoxaborole compounds, a class of molecules with known antimicrobial properties. The screening cascade prioritized compounds with potent activity against the clinically relevant intracellular amastigote stage of T. cruzi, while also assessing activity against extracellular trypomastigotes.
A high-throughput screening of a library of benzoxaborole compounds was initially conducted to identify hits with significant anti-trypanosomal activity. Promising candidates were then subjected to a series of increasingly stringent assays to evaluate their efficacy, selectivity, and drug-like properties. This lead optimization process ultimately identified this compound as a standout compound with nanomolar potency against T. cruzi.[1][5]
Mechanism of Action
This compound is a prodrug that requires activation by parasite-specific enzymes.[1][6] This targeted activation contributes to its selectivity for T. cruzi. Once inside the parasite, this compound is cleaved by parasite carboxypeptidases to release its active metabolite.[1][6] The active form of the drug then targets the parasite's mRNA processing pathway, a critical process for gene expression and survival.[1][5] Specifically, the active metabolite inhibits a key enzyme in the mRNA polyadenylation machinery, leading to disruption of protein synthesis and ultimately parasite death.
Quantitative Data Summary
In Vitro Efficacy
This compound exhibits potent activity against the intracellular amastigote and extracellular trypomastigote forms of T. cruzi. The compound has demonstrated efficacy against a range of genetically distinct parasite lineages.[5][7]
| Parameter | Value | T. cruzi Stage | Reference |
| IC50 | 5 nM | Not Specified | [7] |
In Vivo Efficacy in Mice
Studies in murine models of both acute and chronic Chagas disease have demonstrated the potent in vivo activity of this compound. Oral administration of the compound resulted in a significant reduction in parasite burden and, in many cases, complete parasitological cure.
| Animal Model | T. cruzi Strain | Dosage | Duration | Outcome | Reference |
| C57BL/6J Mice | Not Specified | 10 mg/kg/day (oral) | 40 days | Parasite load in skeletal muscle below detection limit | [8] |
| Hairless Mice | Luciferase-expressing T. cruzi | Not Specified | 20 days | Dose-dependent reduction in bioluminescence | [8] |
| C57BL/6J Mice | Not Specified | 2.5 mg/kg/day (oral) | 40 days | Parasite load in skeletal muscle below detection limit | [8] |
In Vivo Efficacy in Non-Human Primates
The efficacy of this compound was further evaluated in rhesus macaques with long-term, naturally acquired T. cruzi infections. This model is highly relevant to human Chagas disease. Treatment with this compound resulted in a 100% cure rate, with no detectable parasites in blood or tissues following treatment.[4][7]
| Animal Model | Infection Status | Dosage | Duration | Outcome | Reference |
| Rhesus Macaques | Naturally Acquired, Chronic | Not Specified | 60 days | 100% cure rate (no detectable parasite DNA in blood or tissues) | [7][9] |
Preclinical Toxicology
Toxicology studies in rats were conducted to assess the safety profile of this compound. The compound was well-tolerated at therapeutic doses.
| Animal Model | Dosage | Observation | Reference |
| Rats | 120 mg/kg/day | No significant effects on hematology or clinical chemistry | [7] |
| Rats | 150 mg/kg/day | Modest effects on hematology and clinical chemistry | [7] |
Experimental Protocols
T. cruzi In Vitro Culture
-
Cell Lines: Vero cells are commonly used as host cells for the intracellular amastigote stage of T. cruzi.
-
Parasite Strains: Various strains of T. cruzi can be used, representing different discrete typing units (DTUs).
-
Culture Conditions: Epimastigotes are cultured in liver infusion tryptose (LIT) medium. Trypomastigotes are obtained from the supernatant of infected Vero cell cultures.
-
Infection Protocol: Vero cell monolayers are infected with trypomastigotes. After an incubation period to allow for invasion, extracellular parasites are washed away. The infected cultures are then maintained to allow for the intracellular replication of amastigotes.
In Vivo Mouse Studies
-
Animal Models: C57BL/6J and hairless mice are commonly used.
-
Infection: Mice are infected intraperitoneally with trypomastigotes, often from a luciferase-expressing strain to allow for in vivo imaging.
-
Treatment: this compound is typically administered orally, with the vehicle control being a solution such as 2% methylcellulose + 0.5% Tween 80.
-
Efficacy Assessment:
-
Bioluminescence Imaging: For infections with luciferase-expressing parasites, whole-body bioluminescence is quantified using an in vivo imaging system at various time points.
-
qPCR: Parasite load in tissues (e.g., skeletal muscle, heart) is quantified by real-time quantitative PCR (qPCR) targeting T. cruzi DNA.
-
Hemoculture: Blood samples are cultured to detect the presence of viable parasites.
-
Non-Human Primate Studies
-
Animal Model: Rhesus macaques (Macaca mulatta) with naturally acquired chronic T. cruzi infection.
-
Infection Confirmation: Infection is confirmed by serology, qPCR of blood samples, and hemoculture.
-
Treatment: this compound is administered orally.
-
Efficacy Assessment:
-
qPCR: Serial blood samples are analyzed by qPCR to monitor parasite DNA levels.
-
Hemoculture: Blood is cultured to detect viable parasites.
-
Post-necropsy Tissue Analysis: At the end of the study, various tissues are collected and analyzed by qPCR for the presence of parasite DNA.
-
Conclusion
The discovery and preclinical development of this compound represent a significant advancement in the search for a new, safe, and effective treatment for Chagas disease. Its novel mechanism of action, potent in vitro and in vivo efficacy, and curative effect in a stringent non-human primate model of chronic infection underscore its potential as a transformative therapy.[1][4] The progression of this compound (AN2-502998) into clinical trials offers new hope for the millions of people affected by this neglected tropical disease.[3] Further clinical evaluation will be crucial to determine its safety and efficacy in humans.
References
- 1. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ctegd.uga.edu [ctegd.uga.edu]
- 3. Development Pipeline | AN2 Therapeutics [an2therapeutics.com]
- 4. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]
AN15368 (AN2-502998): A Promising Benzoxaborole Prodrug for the Treatment of Chagas Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AN15368, also known as AN2-502998, is a novel, orally bioavailable benzoxaborole-based small molecule prodrug under development for the treatment of Chagas disease, a parasitic illness caused by Trypanosoma cruzi.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and experimental background of this promising clinical candidate. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's activity and evaluation.
Chemical Structure and Physicochemical Properties
This compound is a small molecule prodrug that belongs to the benzoxaborole class of compounds. Its chemical structure and key physicochemical properties are detailed below.
Chemical Structure
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (tetrahydro-2H-pyran-4-yl)methyl (1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1][3]oxaborole-6-carbonyl)-L-valinate |
| Synonyms | AN-15368, AN2-502998 |
| CAS Number | 2152662-92-3 |
| Chemical Formula | C₂₀H₂₈BNO₆ |
| Molecular Weight | 389.26 g/mol |
| SMILES Code | CC(C)--INVALID-LINK--=O)NC(C2=CC=C3C(B(O)OC3)=C2C)=O |
| InChI Key | MCKPYEQRZUCJKI-SFHVURJKSA-N |
Mechanism of Action
This compound functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite within the target parasite.[4][5] This activation is a key feature of its selectivity and potency against T. cruzi.
The mechanism of action can be summarized in the following steps:
-
Uptake and Activation: this compound is taken up by the T. cruzi parasite.
-
Enzymatic Cleavage: Within the parasite, this compound is activated by parasite-specific carboxypeptidases. This enzymatic cleavage removes the prodrug moiety, releasing the active drug.
-
Target Inhibition: The active form of the drug targets the messenger RNA (mRNA) processing pathway in T. cruzi.[1][3][6][7] Specifically, it is believed to inhibit the cleavage and polyadenylation specificity factor 3 (CPSF3), a critical enzyme in the parasite's mRNA maturation process.
-
Disruption of Parasite Survival: By inhibiting CPSF3, the drug disrupts the proper processing of mRNA, leading to a global shutdown of protein synthesis and ultimately causing parasite death.[4]
The following diagram illustrates the proposed signaling pathway for the activation and action of this compound.
Caption: Proposed mechanism of action of this compound in Trypanosoma cruzi.
Preclinical Efficacy
This compound has demonstrated potent activity against T. cruzi in both in vitro and in vivo preclinical models.
In Vitro Activity
This compound exhibits nanomolar activity against both extracellular and intracellular stages of a range of genetically distinct T. cruzi lineages.[1][3][7]
Table 2: In Vitro Activity of this compound against T. cruzi
| Assay Type | T. cruzi Stage | IC₅₀ (nM) |
| Intracellular Amastigote Assay | Amastigote | 5 |
In Vivo Efficacy
This compound has shown remarkable efficacy in mouse and non-human primate models of Chagas disease, achieving 100% cure rates in some studies.[3][4]
Table 3: In Vivo Efficacy of this compound
| Animal Model | T. cruzi Strain/Infection | Dosing Regimen | Outcome |
| Mouse | Acute infection | 10 mg/kg/day for 20 days | Parasite load in skeletal muscle quantified by qPCR showed significant reduction. |
| Mouse | Chronic infection | 2.5 mg/kg/day for 40 days | Parasite load determined by qPCR of skeletal muscle samples after immunosuppression showed significant reduction. |
| Non-human primate (Macaque) | Naturally acquired chronic infection | 60-day course of treatment | 100% efficacy in a population with long-term, naturally acquired infections. |
The following diagram illustrates a general experimental workflow for assessing the in vivo efficacy of this compound in a mouse model.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Pharmacokinetics and Safety
Pharmacokinetic studies have shown that this compound exhibits good dose-proportional exposure in rats.[7] In non-human primates, this compound was well-tolerated with no overt toxicity observed during a 60-day course of treatment.[7] Furthermore, no significant side effects were reported in animal studies.[3][4]
Table 4: Summary of Pharmacokinetic and Safety Profile of this compound
| Parameter | Species | Observation |
| Exposure | Rat | Good dose-proportional exposure. Total plasma exposure at 120 mg/kg/day was approximately 30,000 ng·h/mL with no evidence of drug accumulation. |
| Safety | Rat | Modest effects on hematology and clinical chemistry at 150 mg/kg, with no effects at 120 mg/kg/day or lower. |
| Safety | Non-human primate | No overt toxicity observed in a 60-day course of treatment. |
Experimental Protocols
In Vitro Intracellular Amastigote Assay
This protocol is a generalized representation based on standard methods for evaluating anti-trypanosomal compounds.
-
Cell Culture: Host cells (e.g., Vero cells or primary cardiomyocytes) are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Parasite Infection: The host cell monolayer is infected with T. cruzi trypomastigotes at a specified multiplicity of infection (MOI) and incubated for a period to allow for parasite invasion and transformation into intracellular amastigotes.
-
Compound Treatment: Following infection, the extracellular parasites are removed, and the cells are treated with serial dilutions of this compound. A positive control (e.g., benznidazole) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 72-96 hours) to allow for amastigote replication.
-
Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be achieved through various methods, such as:
-
High-content imaging: Cells are fixed, stained with a DNA dye (e.g., DAPI) to visualize both host and parasite nuclei, and imaged using an automated microscope. The number of amastigotes per host cell is then quantified using image analysis software.
-
Reporter gene assays: If using a reporter-expressing T. cruzi strain (e.g., expressing luciferase or β-galactosidase), the parasite load can be quantified by measuring the reporter signal.
-
-
Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits parasite replication by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy in a Murine Model of Acute Chagas Disease
This protocol is a generalized representation based on common practices in the field.
-
Animal Model: Female BALB/c mice (or another appropriate strain) of a specific age and weight are used.
-
Parasite Infection: Mice are infected with a specific strain and inoculum size of T. cruzi (e.g., 10⁴ bloodstream trypomastigotes) via an appropriate route (e.g., intraperitoneal injection).
-
Treatment Initiation: Treatment with this compound (administered orally, for example, by gavage) or vehicle is initiated at a predetermined time post-infection (e.g., 5-7 days post-infection).
-
Dosing Regimen: The compound is administered daily for a specified duration (e.g., 20 consecutive days).
-
Monitoring:
-
Parasitemia: Blood samples are collected at regular intervals, and the number of circulating parasites is determined by microscopic examination of a fresh blood smear or by quantitative PCR (qPCR).
-
Clinical Signs: Mice are monitored daily for clinical signs of disease, such as weight loss, lethargy, and ruffled fur.
-
-
Endpoint Analysis: At the end of the study, or if humane endpoints are reached, mice are euthanized, and tissues (e.g., heart, skeletal muscle) are collected.
-
Assessment of Parasite Burden:
-
qPCR: DNA is extracted from the tissues, and the parasite load is quantified by qPCR using primers specific for T. cruzi DNA.
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for the presence of amastigote nests and inflammation.
-
-
Data Analysis: The parasite burden in the treated group is compared to that in the vehicle-treated control group to determine the efficacy of this compound.
Conclusion
This compound is a promising preclinical candidate for the treatment of Chagas disease. Its novel mechanism of action, potent in vitro and in vivo efficacy, and favorable safety profile in animal models suggest that it has the potential to be a significant advancement over current therapies. Further clinical development will be crucial to determine its efficacy and safety in humans. The detailed information provided in this technical guide is intended to serve as a valuable resource for the scientific community engaged in the research and development of new treatments for this neglected tropical disease.
References
- 1. ctegd.uga.edu [ctegd.uga.edu]
- 2. Animal models for exploring Chagas disease pathogenesis and supporting drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
Technical Guide: AN15368 Target Identification and Validation for Treatment of Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AN15368 (also known as AN2-502998) is a novel, orally bioavailable benzoxaborole-class prodrug under development for the treatment of Chagas disease, a parasitic illness caused by Trypanosoma cruzi (T. cruzi).[1][2] Extensive preclinical studies have demonstrated its potent trypanocidal activity, leading to 100% cure rates in murine and non-human primate models of long-term, naturally acquired infection.[2][3][4][5] this compound operates via a parasite-specific mechanism, requiring activation within the T. cruzi parasite to exert its effect. The active metabolite targets a critical enzyme in the parasite's messenger RNA (mRNA) processing pathway, a mechanism distinct from existing therapies.[2][6][7] This document provides a detailed overview of the target identification, validation, and key experimental data supporting the development of this compound.
Target Identification: A Parasite-Specific Pathway
The discovery of this compound leveraged screening of benzoxaborole compounds, which were known to have activity against related kinetoplastid parasites.[4][5] This process identified a series of compounds with nanomolar activity against both extracellular and intracellular forms of T. cruzi.[2][8]
The mechanism of action was determined to be a two-step process:
-
Prodrug Activation: this compound is a prodrug that is inactive in its administered form. It requires cleavage by parasite-specific serine carboxypeptidases (TcCBPs) to be converted into its active metabolite.[2][6][7] This targeted activation is a key factor in the drug's selectivity.
-
Inhibition of mRNA Processing: The active form of the drug targets and inhibits the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) .[1][3] CPSF3 is an essential endonuclease involved in the processing of pre-mRNA in kinetoplastids. By inhibiting this enzyme, the drug disrupts parasite mRNA maturation, leading to parasite death.[3]
The following diagram illustrates the logical workflow of this compound's mechanism of action.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. ctegd.uga.edu [ctegd.uga.edu]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
Preclinical Profile of AN15368: A Novel Benzoxaborole for the Treatment of Trypanosomiasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AN15368 is a promising new chemical entity from the benzoxaborole class, under investigation for the treatment of Chagas disease, a form of trypanosomiasis caused by the protozoan parasite Trypanosoma cruzi. This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel anti-parasitic therapeutics.
Mechanism of Action
This compound functions as a prodrug, requiring activation within the parasite to exert its trypanocidal effect. The activation is mediated by parasite-specific carboxypeptidases, which cleave the prodrug to release the active metabolite.[1] This active compound then targets the parasite's mRNA processing pathway, a critical component of its cellular machinery.[2][3][4] This targeted mechanism of action suggests a potential for high selectivity and reduced off-target effects in the host.
Caption: Mechanism of action of this compound.
In Vitro Efficacy
This compound has demonstrated potent activity against both the extracellular and intracellular stages of Trypanosoma cruzi.[2] The compound exhibits nanomolar potency, indicating a high degree of efficacy at low concentrations.
| Parameter | Value | Parasite Stage | Reference |
| IC50 | 5 nM | T. cruzi | [3] |
In Vivo Efficacy
Preclinical studies in various animal models have shown remarkable efficacy of this compound in treating T. cruzi infections, including those that have progressed to the chronic stage.
Murine Models
In mouse models of Chagas disease, oral administration of this compound resulted in a significant reduction in parasite burden and, in many cases, complete parasitological cure.[4][5]
| Animal Model | Dosage | Treatment Duration | Outcome | Reference |
| C57BL/6J Mice | 2.5 mg/kg/day | 40 days | Cure | [5] |
| Hairless Mice | Not specified | 21 days | Dose-dependent reduction in bioluminescence | [5] |
| C57BL/6J Mice | 10 mg/kg/day | 40 days | Cure | [5] |
| C57BL/6J Mice | 50 mg/kg (single dose) | 2 days | Reduction in parasite proliferation | [5] |
Non-Human Primate Models
Studies in rhesus macaques with naturally acquired, long-term T. cruzi infections have demonstrated the curative potential of this compound. These findings are particularly significant as they represent a preclinical model that closely mimics human Chagas disease.
| Animal Model | Dosage | Treatment Duration | Outcome | Reference |
| Rhesus Macaques | Not specified | 60 days | 100% cure rate | [3][4] |
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Parameter | Species | Dose | Value | Reference |
| Total Plasma Exposure (AUC) | Rat | 120 mg/kg/day | ~30,000 ng·h/mL | [3] |
| Dose Proportionality | Rat | Up to 120 mg/kg/day | Good | [3] |
| Accumulation | Rat | Not specified | No evidence | [3] |
Experimental Protocols
In Vitro Parasite Proliferation Assay
-
Parasite Strains: tdTomato-expressing T. cruzi.
-
Cell Lines: Not explicitly stated, but assays for intracellular amastigotes would require a host cell line.
-
Methodology:
-
Plate tdTomato-expressing epimastigotes or infected host cells.
-
Add this compound at various concentrations.
-
Measure the fluorescence intensity daily for a specified period (e.g., 4 days) as an indicator of parasite replication.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of parasite growth.
-
Murine Model of Acute Chagas Disease
-
Animal Model: C57BL/6J mice.
-
Parasite Strain and Inoculum: 10⁴ T. cruzi administered intraperitoneally (i.p.).
-
Treatment Regimen:
-
Initiate treatment at 15 or 17 days post-infection (dpi).
-
Administer this compound orally on a daily basis for 40 days at the specified dose (e.g., 2.5 mg/kg or 10 mg/kg).
-
-
Efficacy Assessment:
-
Following the treatment period, immunosuppress the mice to reveal any residual infection.
-
Determine parasite load in skeletal muscle samples using quantitative PCR (qPCR).
-
Analyze blood samples by light microscopy and hemoculture to detect the presence of parasites.
-
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 4. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: AN15368 In Vitro Assay Protocol for Trypanosoma cruzi
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN15368 is a novel benzoxaborole prodrug candidate for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[1] This compound demonstrates potent activity against both the extracellular and intracellular replicative (amastigote) stages of the parasite.[2][3][4] this compound is converted to its active form by parasite-specific carboxypeptidases, subsequently targeting the parasite's mRNA processing pathway, leading to parasite death.[2][3][4] This application note provides a detailed protocol for the in vitro assessment of this compound efficacy against intracellular T. cruzi amastigotes and for determining its cytotoxic profile in a mammalian cell line.
Mechanism of Action
This compound's mechanism of action involves a multi-step process within the T. cruzi parasite, ensuring a targeted therapeutic effect.
Caption: this compound prodrug activation and mechanism of action in T. cruzi.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound.
| Compound | Target Organism/Cell Line | Assay | IC50 / CC50 (nM) |
| This compound | T. cruzi (intracellular amastigotes) | Anti-parasitic Activity | 5 |
| This compound | Vero cells | Cytotoxicity | >10,000 |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
| Compound | Selectivity Index (SI) |
| This compound | >2000 |
Selectivity Index (SI) = CC50 (Vero cells) / IC50 (T. cruzi)
Experimental Protocols
The following protocols describe the in vitro evaluation of this compound.
Experimental Workflow
Caption: Workflow for in vitro efficacy and cytotoxicity testing of this compound.
In Vitro Anti-Amastigote Assay
This protocol is adapted from standard methods for evaluating anti-trypanosomal compounds against intracellular amastigotes.
Materials:
-
Vero cells (ATCC® CCL-81™)
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing a reporter gene like β-galactosidase)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Positive control (e.g., benznidazole)
-
96-well microplates
-
Appropriate substrate for reporter gene assay (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase)
Procedure:
-
Cell Seeding: Seed Vero cells in 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Infection: Infect the Vero cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of infection, remove the medium and add the medium containing the different concentrations of this compound. Include wells with untreated infected cells (negative control) and cells treated with a known anti-trypanosomal drug (positive control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification of Amastigotes:
-
Lyse the cells to release the intracellular amastigotes.
-
If using a reporter strain, add the appropriate substrate and measure the signal (e.g., absorbance at 570 nm for β-galactosidase) using a microplate reader.
-
Alternatively, fix and stain the cells and manually count the number of amastigotes per cell under a microscope.
-
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration of this compound relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol determines the effect of this compound on the viability of a mammalian cell line.
Materials:
-
Vero cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
96-well microplates
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed Vero cells in 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment: Replace the medium with the medium containing the different concentrations of this compound. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
LDH Assay:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control. Determine the CC50 value by fitting the data to a dose-response curve.
Conclusion
This compound exhibits potent and selective activity against the intracellular amastigote stage of T. cruziin vitro. The provided protocols offer a robust framework for the evaluation of this and other promising anti-Chagas disease compounds. The high selectivity index of this compound underscores its potential as a safe and effective therapeutic candidate.
References
- 1. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.tghn.org [media.tghn.org]
AN15368: A Promising Benzoxaborole Prodrug for the Treatment of Chagas Disease
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, particularly in Latin America. For decades, treatment options have been limited to benznidazole and nifurtimox, drugs hampered by variable efficacy and significant side effects. AN15368, an orally active benzoxaborole prodrug, has emerged as a highly promising clinical candidate.[1][2][3][4] This document provides a detailed overview of the preclinical evaluation of this compound in animal models of Chagas disease, including experimental protocols and efficacy data.
This compound is activated by parasite-specific carboxypeptidases to its active form, which targets the mRNA processing pathway in T. cruzi.[1][3] This novel mechanism of action contributes to its potent activity against both extra- and intracellular stages of various genetic lineages of the parasite.[1][3] Preclinical studies in mice and non-human primates (rhesus macaques) have demonstrated remarkable efficacy, achieving 100% cure rates with no observable toxicity.[2][4]
Data Presentation
In Vitro Activity
| Compound | T. cruzi IC50 (nM) |
| This compound | 5 |
| Table 1: In vitro activity of this compound against Trypanosoma cruzi.[5] |
In Vivo Efficacy in Murine Models
| Animal Model | T. cruzi Strain | This compound Dose (mg/kg/day) | Treatment Duration (days) | Outcome | Reference |
| Hairless Mice | Luciferase-expressing T. cruzi | Not specified | 20 (days 13-33 post-infection) | Dose-dependent reduction in bioluminescence | [6] |
| C57BL/6J Mice | tdTomato-expressing T. cruzi | 50 (single dose) | 1 | Significant reduction in parasite proliferation | [6] |
| C57BL/6J Mice | T. cruzi | 10 | 40 | Not specified | [6] |
| C57BL/6J Mice | T. cruzi | 2.5 | 40 | Not specified | [6] |
Table 2: Summary of this compound efficacy in various murine models of Chagas disease.
In Vivo Efficacy in Non-Human Primate Model
| Animal Model | Infection Status | Treatment Group | Number of Animals | Treatment Duration (days) | Outcome |
| Rhesus Macaques (Macaca mulatta) | Naturally acquired chronic infection | This compound | 19 | 60 | 100% cure rate (negative by hemoculture and PCR) |
| Rhesus Macaques (Macaca mulatta) | Naturally acquired chronic infection | Control (untreated) | 3 | 60 | Remained positive by hemoculture and/or PCR |
Table 3: Efficacy of this compound in a non-human primate model of chronic Chagas disease.[7]
Experimental Protocols
Murine Model of Acute Chagas Disease
1. Parasite Preparation:
-
T. cruzi strains expressing reporter genes (e.g., luciferase or tdTomato) are maintained in appropriate culture media.
-
Parasites are harvested during the exponential growth phase for infection.
2. Animal Infection:
-
C57BL/6J or hairless mice are used.
-
Mice are infected intraperitoneally (i.p.) or in the footpad with a specific number of parasites (e.g., 10⁴ to 5 x 10⁴ trypomastigotes).[6]
3. Drug Formulation and Administration:
-
This compound is formulated for oral administration. A common vehicle is an aqueous solution of 1% sodium carboxymethylcellulose with 0.1% Tween 80.
-
The drug is administered daily by oral gavage at the specified doses (e.g., 2.5 mg/kg, 10 mg/kg, or 50 mg/kg).[6]
4. Assessment of Efficacy:
-
Bioluminescence Imaging: For luciferase-expressing parasites, whole-body bioluminescence is quantified using an in vivo imaging system to monitor parasite load.[6]
-
Fluorescence Imaging: For tdTomato-expressing parasites, fluorescence intensity at the infection site (e.g., footpad) is measured.[6]
-
Quantitative PCR (qPCR): Parasite load in tissues (e.g., skeletal muscle) is determined by qPCR targeting T. cruzi DNA.
-
Hemoculture: Blood samples are cultured to detect the presence of viable parasites.
-
Immunosuppression: At the end of the treatment, mice may be immunosuppressed to check for the relapse of infection.
Non-Human Primate Model of Chronic Chagas Disease
1. Animal Model:
-
Rhesus macaques (Macaca mulatta) with naturally acquired, long-term T. cruzi infection are used. This model closely mimics human chronic Chagas disease.[6]
2. Study Design:
-
A cohort of infected macaques is selected.
-
Animals are randomized into a treatment group (receiving this compound) and a control group (untreated).[7]
3. Drug Administration:
-
This compound is administered orally for a defined period, for example, 60 consecutive days.[7]
4. Monitoring and Assessment of Cure:
-
Parasite DNA Detection: The presence of T. cruzi DNA in the blood is assessed by PCR at multiple time points.
-
Hemoculture: Blood samples are cultured to detect viable parasites.
-
Post-Necropsy Tissue Analysis: At the end of the study, tissues from various organs (e.g., heart, skeletal muscle, digestive tract) are analyzed by PCR for the presence of parasite DNA.
-
Serology: Levels of antibodies against T. cruzi are monitored over time. A decline in antibody titers is indicative of cure.
Visualizations
Mechanism of Action and Activation Pathway
Caption: Activation and mechanism of action of this compound in T. cruzi.
Experimental Workflow for NHP Study
Caption: Experimental workflow for the this compound study in non-human primates.
References
- 1. ctegd.uga.edu [ctegd.uga.edu]
- 2. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
- 5. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]
- 6. researchgate.net [researchgate.net]
- 7. A new hope for Chagas disease | Drug Discovery News [drugdiscoverynews.com]
Application Notes and Protocols for AN15368 Dosing in Mouse Models of Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the novel anti-chagasic compound AN15368 in murine models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this promising therapeutic agent.
Introduction
This compound is a benzoxaborole prodrug that has demonstrated potent activity against Trypanosoma cruzi, the etiological agent of Chagas disease.[1][2][3][4] The compound is activated by parasite-specific carboxypeptidases, subsequently targeting the mRNA processing pathway, a novel mechanism of action that contributes to its high efficacy and safety profile.[2][3][4] Preclinical studies in mouse and non-human primate models have shown that this compound can achieve 100% cure rates with no significant observable side effects.[5][6]
Mechanism of Action
This compound's unique mechanism of action offers a significant advantage over existing treatments. As a prodrug, it remains inert until it encounters T. cruzi carboxypeptidases. This targeted activation minimizes off-target effects and enhances the therapeutic window. Once activated, the drug disrupts the parasite's mRNA processing, a critical step for protein synthesis and survival.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies of this compound in mouse models of Chagas disease.
Table 1: Efficacy of this compound in Acute Chagas Disease Mouse Models
| Mouse Strain | T. cruzi Strain | Infection Route & Dose | Treatment Regimen | Efficacy Outcome | Reference |
| C57BL/6J | tdTomato-expressing | Footpad, 2.5 × 10⁵ trypomastigotes | Single oral dose of 50 mg/kg | Significant reduction in parasite proliferation index 2 days post-treatment. | [1] |
| C57BL/6J | Not specified | Not specified | Daily oral dose of 10 mg/kg for 40 days (starting at 17 dpi) | Not specified in abstract | [1] |
| C57BL/6J | Not specified | Intraperitoneal, 10⁴ trypomastigotes | Daily oral dose of 2.5 mg/kg for 40 days (starting at 15 dpi) | Not specified in abstract | [1] |
| Hairless | Luciferase-expressing | Intraperitoneal, 5 × 10⁴ trypomastigotes | Oral doses at indicated concentrations for 20 days (days 13-33 post-infection) | Significant reduction in bioluminescence signals. | [1] |
Table 2: Parasite Load Assessment Post-Treatment
| Mouse Strain | T. cruzi Strain | Treatment Regimen | Post-treatment Assessment | Results | Reference |
| C57BL/6J | Not specified | 10 mg/kg/day for 20 days (starting at 20 dpi) | qPCR of skeletal muscle after immunosuppression | Significant reduction in parasite load. | [1] |
| C57BL/6J | Not specified | 10 mg/kg/day for 40 days (starting at 17 dpi) | Parasitemia, hemoculture, and qPCR of skeletal muscle after immunosuppression | Not specified in abstract | [1] |
| C57BL/6J | Not specified | 2.5 mg/kg/day for 40 days (starting at 15 dpi) | qPCR of skeletal muscle, light microscopy, and hemoculture after immunosuppression | Not specified in abstract | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate study replication and further research.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of Chagas disease.
Mouse Models and T. cruzi Infection
-
Mouse Strains: C57BL/6J and hairless mice are commonly used.[1]
-
T. cruzi Strains: Reporter strains such as tdTomato- or luciferase-expressing T. cruzi are utilized for non-invasive in vivo imaging.[1]
-
Infection Routes:
This compound Formulation and Administration
-
Formulation: While the specific vehicle for this compound is not detailed in the provided search results, similar compounds like benznidazole have been suspended in an aqueous solution of 1% sodium carboxymethylcellulose with 0.1% Tween 80 for oral gavage.
-
Administration: this compound is administered orally.
Dosing Regimens
-
Single Dose: A single oral dose of 50 mg/kg can be administered for acute infection models.[1]
-
Daily Dosing:
Assessment of Efficacy
-
In Vivo Imaging: For mice infected with luciferase- or tdTomato-expressing parasites, whole-body bioluminescence or fluorescence imaging is used to quantify and monitor parasite load non-invasively throughout the experiment.[1]
-
Quantitative PCR (qPCR): Parasite load in tissues, particularly skeletal muscle, is determined by qPCR at the end of the treatment period. This is often performed after immunosuppression to reveal any residual parasites.[1]
-
Hemoculture and Light Microscopy: Blood samples are analyzed by hemoculture and light microscopy to detect the presence of circulating parasites, especially after immunosuppression.[1]
Conclusion
This compound represents a significant advancement in the search for a safe and effective treatment for Chagas disease. The provided dosing regimens and protocols in mouse models offer a solid foundation for further preclinical evaluation. The unique mechanism of action, coupled with the remarkable efficacy observed in preclinical studies, underscores the potential of this compound as a curative therapy for this neglected tropical disease. Future research should focus on optimizing dosing schedules for chronic infection models and further elucidating the long-term safety profile of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]
Application Note: Measuring the Efficacy of AN15368 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AN15368 is a novel investigational compound. While initially explored for other indications, its potential as an anti-neoplastic agent is an emerging area of research.[1][2][3] This application note provides a comprehensive set of protocols to assess the efficacy of this compound in cancer cell culture models. For the purpose of this guide, we will hypothesize that this compound functions as a Gonadotropin-Releasing Hormone (GnRH) antagonist, a mechanism known to have anti-proliferative effects in certain cancer types.[4][5][6][7]
The GnRH receptor is expressed in various cancer cells, and its activation can lead to the stimulation of downstream signaling pathways that promote cell proliferation and survival.[7] By acting as an antagonist, this compound may inhibit these pathways, leading to reduced cell viability and induction of apoptosis. The following protocols are designed to quantify these effects and elucidate the underlying molecular mechanisms.
Hypothesized Signaling Pathway of this compound as a GnRH Antagonist
The following diagram illustrates the hypothesized mechanism of action for this compound as a GnRH antagonist in a cancer cell. Under normal conditions, GnRH binds to its receptor, activating G-proteins and downstream signaling cascades like the MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. This compound is hypothesized to block this binding, thereby inhibiting these pro-survival signals.
Caption: Hypothesized signaling pathway of this compound as a GnRH antagonist.
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell culture-based study.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Growth inhibition of tumor cells in vitro by using monoclonal antibodies against gonadotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. GnRH antagonist weakens endometrial stromal cells growth ability by decreasing c-kit receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GnRH antagonists in the treatment of gynecological and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AN15368 in the Treatment of Chronic Chagas Disease in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN15368 is an orally active benzoxaborole prodrug with demonstrated efficacy in treating chronic Trypanosoma cruzi infection, the causative agent of Chagas disease, in non-human primate models.[1][2][3] This document provides a comprehensive overview of the available data and outlines protocols based on published preclinical studies to guide further research and development of this promising therapeutic candidate. This compound is activated by parasite-specific carboxypeptidases, subsequently targeting the messenger RNA (mRNA) processing pathway within T. cruzi.[1][2][3] Studies in rhesus macaques with long-term, naturally acquired chronic infections have shown this compound to be uniformly curative, with no detectable acute toxicity or long-term adverse health or reproductive impacts.[1][2][3]
Mechanism of Action
This compound functions as a prodrug, meaning it is administered in an inactive form and requires bioactivation to exert its therapeutic effect. Within the Trypanosoma cruzi parasite, carboxypeptidases cleave the prodrug, releasing the active compound. This active metabolite then targets and inhibits the parasite's mRNA processing pathway, a critical mechanism for its survival and replication. This targeted approach is designed to be highly specific to the parasite, minimizing off-target effects in the primate host.
References
- 1. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
Application Note: High-Throughput Assessment of AN15368 Efficacy on Trypanosoma cruzi Using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in Latin America and increasingly, globally. Current treatments have limitations in efficacy and are associated with notable side effects.[1] AN15368 (also known as AN2-502998) is a novel benzoxaborole-based prodrug that has demonstrated potent and curative efficacy against T. cruzi in preclinical studies.[2][3][4] This compound is activated by parasite-specific carboxypeptidases to its active form, which targets the parasite's messenger RNA (mRNA) processing pathway.[1][2][3][4][5] To facilitate the development of this compound and other anti-Chagasic compounds, a robust and quantitative method for assessing parasite load is essential. Quantitative PCR (qPCR) is a highly sensitive and specific method for detecting and quantifying parasite DNA in various biological samples, making it an ideal tool for evaluating treatment efficacy.[6][7]
This application note provides a detailed protocol for utilizing qPCR to assess the parasite load in response to this compound treatment in preclinical models of T. cruzi infection.
Mechanism of Action of this compound
This compound is a prodrug that requires activation within the T. cruzi parasite. Once it enters the parasite, it is cleaved by parasite serine carboxypeptidases (TcCBPs) into its active metabolite.[1] This active compound then inhibits a critical step in the parasite's mRNA processing pathway, leading to parasite death.[1][2][3][4]
Figure 1: Simplified signaling pathway of this compound activation and its target.
Preclinical Efficacy of this compound - Summary of Quantitative Data
Preclinical studies in murine and non-human primate models have demonstrated the high efficacy of this compound in reducing and clearing T. cruzi parasite load. The following tables summarize the key findings from these studies where qPCR was used as a primary endpoint for assessing treatment efficacy.
| Animal Model | Treatment Group | Dose & Regimen | Sample Type | Parasite Load Outcome (qPCR) | Reference |
| Mouse (acutely infected) | This compound | 10 mg/kg, daily for 20 days | Skeletal Muscle | Below limit of detection | [8] |
| Mouse (acutely infected) | This compound | 2.5 mg/kg, daily for 40 days | Skeletal Muscle | Below limit of detection | [8] |
| Rhesus Macaques (naturally infected) | This compound | 60-day course (dose not specified in snippet) | Blood | Negative at all time points | [4] |
| Rhesus Macaques (naturally infected) | This compound | 60-day course (dose not specified in snippet) | Post-necropsy Tissues (heart, quadriceps, etc.) | Negative | [4] |
| Mouse (acutely infected) | Untreated Control | N/A | Skeletal Muscle | Positive | [8] |
| Rhesus Macaques (naturally infected) | Untreated Control | N/A | Blood | Positive at multiple time points | [4] |
| Rhesus Macaques (naturally infected) | Untreated Control | N/A | Post-necropsy Tissues | Positive | [4] |
Experimental Protocols
The following protocols provide a comprehensive workflow for assessing parasite load after this compound treatment using qPCR.
Figure 2: Workflow for assessing parasite load after this compound treatment.
DNA Extraction from Blood and Tissues
High-quality genomic DNA is crucial for accurate qPCR results. Commercial kits are recommended for their consistency and ability to remove PCR inhibitors.
Materials:
-
QIAamp DNA Mini Kit (Qiagen) or DNeasy Blood & Tissue Kit (Qiagen)[9][10][11]
-
Proteinase K
-
Ethanol (96-100%)
-
Microcentrifuge and tubes
-
Water bath or heat block
Protocol for Blood Samples:
-
Collect whole blood in EDTA-containing tubes.
-
For extraction, use 200 µL of whole blood.
-
Add 20 µL of Proteinase K to the bottom of a microcentrifuge tube.
-
Add the blood sample to the tube.
-
Add 200 µL of Buffer AL, mix by pulse-vortexing for 15 seconds.
-
Incubate at 56°C for 10 minutes.
-
Add 200 µL of ethanol (96-100%) and mix again by pulse-vortexing.
-
Carefully apply the mixture to the QIAamp Mini spin column and centrifuge at 6000 x g for 1 minute.
-
Discard the collection tube and place the column in a new collection tube.
-
Add 500 µL of Buffer AW1 and centrifuge for 1 minute at 6000 x g.
-
Discard the collection tube and place the column in a new one.
-
Add 500 µL of Buffer AW2 and centrifuge at full speed (20,000 x g) for 3 minutes.
-
Place the column in a clean 1.5 mL microcentrifuge tube.
-
Elute the DNA by adding 50-200 µL of Buffer AE directly to the column membrane. Incubate for 1 minute at room temperature, then centrifuge for 1 minute at 6000 x g.
Protocol for Tissue Samples (e.g., Heart, Skeletal Muscle):
-
Weigh out approximately 25 mg of tissue and place it in a microcentrifuge tube.
-
Add 180 µL of Buffer ATL.
-
Add 20 µL of Proteinase K and mix by vortexing.
-
Incubate at 56°C until the tissue is completely lysed (can be overnight).
-
Vortex for 15 seconds.
-
Add 200 µL of Buffer AL and mix thoroughly by vortexing.
-
Add 200 µL of ethanol (96-100%) and mix again.
-
Proceed with step 8 from the blood protocol.
Quantitative PCR (qPCR) Protocol
This protocol is based on a TaqMan assay targeting the highly repetitive T. cruzi satellite DNA (SatDNA), which provides high sensitivity.
Materials:
-
TaqMan Universal PCR Master Mix
-
Forward and Reverse Primers for T. cruzi SatDNA
-
TaqMan Probe for T. cruzi SatDNA
-
Nuclease-free water
-
qPCR instrument
-
Optical-grade PCR plates and seals
Primer and Probe Sequences:
| Oligonucleotide | Sequence (5' to 3') | Reference |
| Forward Primer (Cruzi 1) | ASTCGGCTGATCGTTTTCGA | [6][7][12] |
| Reverse Primer (Cruzi 2) | AATTCCTCCAAGCAGCGGATA | [12] |
| Probe (Cruzi 3) | FAM-CACACACTGGACACCAA-NFQ-MGB | [6][7][12] |
qPCR Reaction Setup (per 20 µL reaction):
| Component | Volume (µL) | Final Concentration |
| TaqMan Universal PCR Master Mix (2x) | 10 | 1x |
| Forward Primer (10 µM) | 0.4 | 200 nM |
| Reverse Primer (10 µM) | 0.4 | 200 nM |
| TaqMan Probe (5 µM) | 0.4 | 100 nM |
| Nuclease-free water | 3.8 | - |
| DNA Template | 5 | (up to 100 ng) |
| Total Volume | 20 | - |
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| UNG Activation | 50 | 2 minutes | 1 |
| Initial Denaturation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40-45 |
| Annealing/Extension | 58-60 | 1 minute |
Data Analysis:
-
Standard Curve: Generate a standard curve using a serial dilution of known quantities of T. cruzi genomic DNA (e.g., from 10^5 parasite equivalents down to 1 parasite equivalent per reaction). This will allow for the absolute quantification of parasite DNA in the unknown samples.
-
Quantification: The qPCR software will use the standard curve to calculate the parasite equivalents per reaction in the unknown samples based on their quantification cycle (Cq) values.
-
Normalization: The results can be expressed as parasite equivalents per mL of blood or per microgram of tissue DNA.
-
Controls: Include no-template controls (NTCs) to check for contamination and positive controls to ensure the reaction is working correctly.
Conclusion
The use of qPCR is a highly effective method for quantifying T. cruzi parasite load and is an invaluable tool for assessing the efficacy of novel therapeutic agents like this compound. The protocols outlined in this application note provide a standardized workflow for researchers in the field of Chagas disease drug development. The exceptional preclinical efficacy of this compound, as demonstrated by qPCR, underscores its potential as a transformative treatment for this neglected tropical disease.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Parasite load evaluation by qPCR and blood culture in Chagas disease and HIV co-infected patients under antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of DNA Extraction from Field-Collected Mammalian Whole Blood on Filter Paper for Trypanosoma cruzi (Chagas Disease) Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Optimization of DNA Extraction from a Field-Collected Mammalian Whole Blood on Filter Paper for Trypanosoma cruzi (Chagas Disease) Detection | Texas A&M NRI [nri.tamu.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioluminescence Imaging of Trypanosoma cruzi Infection and Efficacy Assessment of AN15368
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of bioluminescence imaging (BLI) to monitor Trypanosoma cruzi infection and to evaluate the efficacy of the novel trypanocidal compound, AN15368.
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America.[1][2] The development of new therapeutic agents is a global health priority. Bioluminescence imaging (BLI) has emerged as a powerful, non-invasive technology to study the pathogenesis of Chagas disease and to assess the efficacy of potential drug candidates in real-time within a living host.[3][4][5][6] This technology utilizes genetically modified T. cruzi that express luciferase, an enzyme that produces light upon reaction with a substrate, allowing for the sensitive detection and quantification of parasite burden and distribution in vivo.[3][4][7]
This compound is a promising novel benzoxaborole prodrug that has demonstrated potent activity against T. cruzi.[1][2][8][9] It is activated by parasite-specific carboxypeptidases to its active form, which targets the parasite's messenger RNA (mRNA) processing pathway.[1][2][8][9][10] Studies have shown that this compound is highly effective in vitro and in vivo, achieving 100% cure rates in murine and non-human primate models of Chagas disease with no significant side effects.[8][9]
This document outlines the protocols for using BLI to monitor T. cruzi infection and to evaluate the efficacy of this compound, and presents key quantitative data from preclinical studies.
Data Presentation
Table 1: In Vitro Activity of this compound against T. cruzi
| Parameter | Value | Reference |
| IC50 | 5 nM | [10] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of T. cruzi Infection
| Mouse Model | T. cruzi Strain | Treatment Regimen | Outcome | Reference |
| Hairless mice | Luciferase-expressing T. cruzi | Oral doses on days 13-33 post-infection | Significant reduction in bioluminescence signal | [11] |
| C57BL/6J mice | tdTomato-expressing T. cruzi | Single oral dose (50 mg/kg) at 2 dpi | Reduction in parasite proliferation | [11] |
| C57BL/6J mice | T. cruzi | Daily oral treatment (10 mg/kg) for 40 days | Parasitological cure | [11] |
Table 3: Ex Vivo Bioluminescence Imaging of Parasite Distribution in Murine Models
| Mouse Model | Time Post-Infection | Tissues with Highest Parasite Load | Reference |
| A/J mice | 25 days | Gastrointestinal system (large and small intestine), lungs, kidneys | [3] |
| BALB/c mice | 14 days (Acute) | Visceral and subcutaneous adipose deposits | [7] |
| BALB/c mice | 84 and 153-161 days (Chronic) | Gastrointestinal tract (colon and stomach) | [7] |
| SCID mice | Acute | Visceral fat deposits, uterus, ovaries, gut mesenteries, spleen | [7] |
Experimental Protocols
Protocol 1: Generation of Bioluminescent T. cruzi
This protocol describes the generation of T. cruzi expressing firefly luciferase.
-
Vector Construction : The firefly luciferase coding sequence is subcloned into a T. cruzi integration vector, such as pTRIX2-RE9h or pBS:THT-x-T, which targets a specific genomic locus (e.g., rDNA or tubulin).[3][7] For enhanced sensitivity, a red-shifted luciferase variant like PpyRE9h is recommended due to better tissue penetration of the emitted light.[4][7]
-
Parasite Culture : T. cruzi epimastigotes are cultured in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum at 27°C.
-
Transfection : Epimastigotes in the mid-logarithmic growth phase are harvested and electroporated with the linearized integration vector.
-
Selection : Transfected parasites are selected using an appropriate antibiotic (e.g., G418 or hygromycin).
-
Clonal Selection and Validation : Clonal populations of luciferase-expressing parasites are isolated by limiting dilution. Luciferase expression and activity are confirmed by in vitro bioluminescence assays.
Protocol 2: In Vivo Bioluminescence Imaging of T. cruzi Infection in Mice
This protocol details the procedure for non-invasive imaging of T. cruzi infection.
-
Animal Infection : Mice (e.g., BALB/c or C57BL/6J) are infected with bioluminescent T. cruzi trypomastigotes via intraperitoneal, subcutaneous, or intravenous injection.[4] The inoculum size can range from 10³ to 10⁶ parasites.[3][7]
-
Substrate Administration : At desired time points post-infection, mice are intraperitoneally injected with D-luciferin substrate (e.g., 150 mg/kg body weight).[4][12]
-
Anesthesia : Following substrate injection (typically after 5-10 minutes to allow for distribution), mice are anesthetized using isoflurane.[12][13]
-
Image Acquisition : Anesthetized mice are placed in an in vivo imaging system (e.g., IVIS Lumina). Bioluminescence images are acquired from ventral, dorsal, and lateral positions.[3][13] Exposure times can vary from 1 to 5 minutes.[4][13]
-
Data Analysis : The bioluminescence signal intensity, measured in photons per second per square centimeter per steradian (p/s/cm²/sr), is quantified for the whole body or specific regions of interest.[14]
Protocol 3: Ex Vivo Bioluminescence Imaging of Parasite Distribution
This protocol is for determining the parasite load in specific organs and tissues.
-
Substrate Administration and Euthanasia : At the experimental endpoint, mice are injected with D-luciferin as described above. After allowing for substrate distribution, the animals are euthanized.
-
Organ Harvest : Organs and tissues of interest (e.g., heart, skeletal muscle, gastrointestinal tract, spleen, liver, lungs, kidneys) are promptly dissected.[3][7]
-
Ex Vivo Imaging : The harvested organs are placed in a petri dish containing D-luciferin solution and imaged using an in vivo imaging system.[7][13]
-
Data Quantification : The bioluminescence signal from each organ is quantified to determine the relative parasite burden.
Protocol 4: In Vivo Efficacy Assessment of this compound
This protocol outlines the use of BLI to evaluate the therapeutic efficacy of this compound.
-
Establishment of Infection : Mice are infected with luciferase-expressing T. cruzi and the infection is allowed to establish (e.g., until peak parasitemia in the acute phase or a stable signal in the chronic phase).[4][11]
-
Baseline Imaging : Prior to treatment, baseline bioluminescence images are acquired to determine the initial parasite load in each animal.
-
Drug Administration : this compound is administered orally to the infected mice.[11] The dosage and treatment duration can be varied based on the experimental design (e.g., 10 mg/kg daily for 20-40 days).[11] A control group receives a vehicle.
-
Longitudinal Imaging : Bioluminescence imaging is performed at multiple time points during and after the treatment period to monitor the change in parasite burden.[11]
-
Assessment of Cure : A significant and sustained reduction in the bioluminescence signal to background levels is indicative of treatment efficacy.[11] Parasitological cure can be further confirmed by ex vivo imaging of tissues and/or PCR for parasite DNA after a period of immunosuppression.[11]
Visualizations
References
- 1. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ctegd.uga.edu [ctegd.uga.edu]
- 3. Bioluminescent imaging of Trypanosoma cruzi infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing in vivo bioluminescence imaging and the Multi-Cruzi immunoassay platform to develop improved Chagas disease diagnostic procedures and biomarkers for monitoring parasitological cure | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Comparing in vivo bioluminescence imaging and the Multi-Cruzi immunoassay platform to develop improved Chagas disease diagnostic procedures and biomarkers for monitoring parasitological cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence imaging of chronic Trypanosoma cruzi infections reveals tissue-specific parasite dynamics and heart disease in the absence of locally persistent infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies [jove.com]
- 13. In vivo imaging of mice infected with bioluminescent Trypanosoma cruzi unveils novel sites of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols for AN15368: Solubility and In Vivo Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN15368 is an orally bioactive benzoxaborole prodrug demonstrating significant promise as a treatment for Chagas disease, caused by the parasite Trypanosoma cruzi.[1][2][3] Extensive preclinical studies have shown this compound to be highly effective in both in vitro and in vivo models, including mice and non-human primates, where it achieved complete parasite clearance without notable side effects.[1][2][4] this compound's mechanism of action involves its conversion to an active metabolite within the parasite, which then targets the mRNA processing pathway, a novel approach for anti-parasitic therapy.[3][4][5] This document provides detailed information on the solubility of this compound and protocols for its preparation for in vivo studies, crucial for advancing its preclinical and clinical development.
Mechanism of Action
This compound functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effect.[4][5] This activation occurs specifically within the T. cruzi parasite.
-
Uptake and Activation : The this compound prodrug is able to enter the host cells and subsequently the intracellular T. cruzi parasites. Inside the parasite, it is cleaved by parasite-specific serine carboxypeptidases (TcCBPs).[5]
-
Target Inhibition : This cleavage process releases the active metabolite. The active form of the drug then targets and inhibits the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a critical enzyme in the parasite's mRNA processing pathway.[6]
-
Parasite Death : By inhibiting CPSF3, the drug disrupts the maturation of messenger RNA, leading to a shutdown of essential protein synthesis and ultimately resulting in the death of the parasite.[4][5]
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound.
Solubility and Formulation for In Vivo Studies
Data Presentation: In Vivo Formulation Options
The following table summarizes common formulations that can be used to prepare this compound for in vivo studies, particularly for oral gavage. The choice of formulation will depend on the required dose, study duration, and animal model. It is recommended to perform small-scale formulation trials to ensure stability and homogeneity.
| Formulation Type | Vehicle Components | Preparation Notes |
| Solution | PEG400 | Dissolve this compound directly in Polyethylene glycol 400. May require gentle warming and sonication to fully dissolve. |
| Suspension 1 | 0.2% Carboxymethyl cellulose (CMC) in water | Suspend the powdered compound in the CMC solution. Ensure continuous stirring for a homogenous suspension before and during administration. |
| Suspension 2 | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose (CMC) in water | First, wet the compound with the Tween 80 solution, then add the CMC solution and vortex to create a fine suspension. |
| Complex Formulation | DMSO, PEG300, Tween 80, and water/saline | A multi-step process for compounds with very low solubility. A stock solution in DMSO is often prepared first. See detailed protocol below. |
| Dietary Mixture | Powdered food | For long-term studies, this compound can be mixed with powdered animal chow. This method requires validation of dose consistency. |
This data is compiled from publicly available information from chemical suppliers.[7] Researchers should validate the stability and suitability of any formulation for their specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is suitable for preparing a suspension of this compound using Carboxymethyl cellulose (CMC) and Tween 80.
Materials:
-
This compound powder
-
Tween 80
-
Sodium Carboxymethyl cellulose (low viscosity)
-
Sterile water for injection or deionized water
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water. Heat gently and stir until the CMC is fully dissolved. Allow the solution to cool to room temperature.
-
Prepare a 10% (v/v) solution of Tween 80 in sterile water.
-
-
Weigh the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Wetting the Compound:
-
Place the weighed this compound powder in a sterile conical tube.
-
Add a small volume of the 10% Tween 80 solution (e.g., for every 10 mg of compound, add 10-20 µL of Tween 80 solution) to wet the powder.
-
Vortex the mixture until a uniform paste is formed. This step is crucial to prevent clumping.
-
-
Suspension:
-
Gradually add the 0.5% CMC solution to the paste while continuously vortexing or stirring.
-
Continue adding the CMC solution until the final desired volume is reached.
-
-
Homogenization: Vortex the suspension vigorously for 2-3 minutes to ensure a uniform and fine suspension. If available, use a magnetic stirrer for 15-30 minutes before administration.
-
Administration: Use a suitable oral gavage needle for administration. Ensure the suspension is well-mixed immediately before drawing each dose.
Protocol 2: Preparation of this compound Solution using a DMSO/PEG/Tween Vehicle
This protocol is for solubilizing this compound in a co-solvent system, which can be advantageous for achieving higher concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection or saline
-
Sterile microcentrifuge or conical tubes
Procedure:
-
Prepare Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be necessary.
-
Vehicle Preparation (Example for a final 10% DMSO, 40% PEG300, 5% Tween 80 formulation):
-
In a sterile tube, combine the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix again until the solution is clear.
-
Finally, add the sterile water or saline dropwise while vortexing to reach the final desired volume and concentration.
-
-
Final Check: Ensure the final solution is clear and free of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).
-
Administration: Administer the solution orally via gavage.
The following workflow diagram outlines the general steps for preparing this compound for in vivo studies.
Caption: Workflow for preparing this compound.
References
- 1. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. ctegd.uga.edu [ctegd.uga.edu]
- 4. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Parasite | 2152662-92-3 | Invivochem [invivochem.com]
Application Notes and Protocols: Preclinical Pharmacokinetics of AN15368
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetics of AN15368 (also known as AN2-502998), a novel benzoxaborole prodrug under development for the treatment of Chagas disease. The information is compiled from published preclinical studies and is intended to guide further research and development efforts.
Introduction
This compound is a promising therapeutic candidate for Chagas disease, caused by the parasite Trypanosoma cruzi (T. cruzi).[1][2] It belongs to the benzoxaborole class of compounds and acts as a prodrug.[1] Preclinical studies in various animal models, including mice, rats, and non-human primates, have demonstrated its high efficacy and favorable safety profile.[3][4][5][6] This document details the pharmacokinetic properties and associated experimental protocols from these foundational studies.
Mechanism of Action
This compound's mechanism of action involves a targeted approach against T. cruzi. As a prodrug, it requires activation within the parasite.[1][3][5] This activation is carried out by parasite-specific carboxypeptidases, which convert this compound into its active metabolite.[3][5][7] The active form of the drug then interferes with the parasite's messenger RNA (mRNA) processing pathway, disrupting essential cellular functions and leading to parasite death.[3][4][5][6]
Caption: Mechanism of action of this compound.
In Vitro Activity
This compound has demonstrated potent activity against both extracellular and intracellular stages of T. cruzi. In vitro studies have reported nanomolar activity, with an IC50 value of 5 nM.[6]
Preclinical Efficacy
Extensive in vivo studies have highlighted the potent anti-parasitic effects of this compound. The drug was 100% effective in curing mice and non-human primates with naturally acquired chronic T. cruzi infections.[4] Efficacy has been observed across a range of genetically distinct T. cruzi lineages.[3][4][5]
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in several preclinical species. The available data indicates good oral bioavailability and dose-proportional exposure.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Key Findings | Reference |
| Rat | 120 mg/kg/day | Oral | Good dose-proportional exposure. Total plasma exposure (AUC) of approximately 30,000 ng·h/mL. No evidence of drug accumulation. | [6] |
| Rat | 150 mg/kg | Oral | Modest effects on hematology and clinical chemistry. | [6] |
| Mouse | 2.5, 10, 50 mg/kg | Oral | Effective in clearing parasitic infection in a dose-dependent manner. | [8] |
| Non-Human Primate | Not Specified | Oral | 100% cure rate in naturally infected animals with no detectable acute toxicity or long-term health impacts. | [3][5][9] |
Experimental Protocols
Below are representative protocols for conducting preclinical pharmacokinetic studies of this compound. These are generalized protocols and should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male and female, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least 7 days before the study.
-
Dosing Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of this compound to each rat via gavage.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its active metabolite in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Caption: Workflow for a single-dose PK study.
Protocol 2: Efficacy and Pharmacokinetic Study in a Murine Model of Chronic Chagas Disease
Objective: To evaluate the efficacy and corresponding plasma exposure of this compound in a mouse model of chronic T. cruzi infection.
Materials:
-
T. cruzi strain (e.g., CL Brener)
-
BALB/c mice (female, 6-8 weeks old)
-
This compound
-
Dosing vehicle
-
Immunosuppressant (e.g., cyclophosphamide) for reactivation studies
-
qPCR reagents for parasite load determination
-
Blood collection supplies
-
LC-MS/MS system
Procedure:
-
Infection: Infect mice with T. cruzi trypomastigotes.
-
Establishment of Chronic Infection: Allow the infection to progress to the chronic phase (typically >120 days post-infection).
-
Treatment: Administer daily oral doses of this compound or vehicle to different groups of mice for a specified duration (e.g., 30 days).
-
Pharmacokinetic Sampling: In a satellite group of infected mice, collect sparse blood samples at various time points during the treatment period to determine steady-state drug concentrations.
-
Efficacy Assessment (Post-Treatment):
-
Monitor for parasite relapse using methods such as qPCR on blood and tissue samples.
-
Induce immunosuppression in a subset of mice to assess for parasite reactivation, which is a stringent measure of cure.
-
-
Bioanalysis: Analyze plasma samples for this compound and its metabolite concentrations.
-
Data Analysis: Correlate pharmacokinetic parameters with efficacy outcomes (parasite clearance and cure rates).
Caption: Efficacy and PK study workflow.
Safety and Tolerability
Preclinical studies have indicated a good safety profile for this compound. In non-human primates, no significant side effects or long-term health issues were observed.[3][4][5] In rats, modest and dose-dependent effects on hematology and clinical chemistry were noted at higher doses (150 mg/kg), but not at 120 mg/kg/day or lower, suggesting a reasonable therapeutic window.[6]
Conclusion
This compound is a highly promising drug candidate for Chagas disease with a novel mechanism of action and excellent preclinical efficacy. The pharmacokinetic profile supports its development as an orally administered therapeutic. The protocols outlined in these notes provide a framework for further investigation into the pharmacokinetic and pharmacodynamic properties of this compound, which will be crucial for its successful translation to clinical use. Human clinical trials are anticipated to further elucidate its safety and efficacy profile.[4]
References
- 1. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]
- 2. Development Pipeline | AN2 Therapeutics [an2therapeutics.com]
- 3. ctegd.uga.edu [ctegd.uga.edu]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AN15368 Administration in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN15368, also known as AN2-502998, is a novel benzoxaborole prodrug under development for the treatment of Chagas disease, a parasitic illness caused by Trypanosoma cruzi (T. cruzi).[1][2] This orally active compound is converted to its active form by parasite-specific carboxypeptidases, subsequently targeting the parasite's messenger RNA (mRNA) processing pathway.[3][4][5] Preclinical studies in non-human primates (NHPs) have demonstrated high efficacy and a favorable safety profile, positioning this compound as a promising clinical candidate.[3][5]
These application notes provide a comprehensive overview of the administration, safety, and efficacy of this compound in rhesus macaques (Macaca mulatta) based on published preclinical data. The detailed protocols are intended to guide researchers in designing and executing similar studies.
Mechanism of Action
This compound functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effect.[1] This activation is carried out by carboxypeptidases present in the T. cruzi parasite.[3][4][5] The activated compound then inhibits a key component of the parasite's mRNA processing machinery, disrupting its ability to replicate and survive.[1][3]
Figure 1. this compound Mechanism of Action.
Efficacy in Non-Human Primates
Studies in rhesus macaques with long-term, naturally acquired T. cruzi infections have shown that this compound is uniformly curative.[3][5] A 60-day course of treatment was sufficient to achieve 100% efficacy, as determined by the absence of parasite DNA in blood and tissues.[1][4]
Pharmacokinetic and Dosing Information
While detailed pharmacokinetic data for this compound in non-human primates is not extensively published, the dosage used in the pivotal efficacy studies was determined based on rodent pharmacokinetic and efficacy data.[4]
Table 1: Dosing and Administration of this compound in Rhesus Macaques
| Parameter | Value | Reference |
| Species | Rhesus macaque (Macaca mulatta) | [4] |
| Dosage | 30 mg/kg | [4] |
| Route of Administration | Oral | [3] |
| Dosing Regimen | Once daily (implied) for 60 days | [4] |
| Method of Administration | Administered in food treats | [3] |
Table 2: Pharmacokinetic Data in Rats (for dose-setting reference)
| Parameter | Dose | Value | Reference |
| Total Plasma Exposure (AUC) | 120 mg/kg/day | ~30,000 ng·h/mL | [4] |
Safety and Toxicology in Non-Human Primates
This compound has demonstrated a high safety margin in non-human primate studies. During a 60-day treatment period, no acute toxicity or long-term health or reproductive impacts were detected.[3][5]
Table 3: Safety Observations in Rhesus Macaques
| Observation Category | Findings | Reference |
| General Health | No adverse events noted. | [3] |
| Behavioral | No post-dose nausea or interruption of normal activity observed. | [3] |
| Clinical Examinations | Repeated physical examinations revealed no clinical signs of toxicity. | [3] |
| Acceptability | Macaques readily accepted the compound in food treats. | [3] |
Experimental Protocols
Protocol 1: Oral Administration of this compound
Objective: To administer this compound orally to non-human primates for efficacy and safety studies.
Materials:
-
This compound compound
-
Appropriate vehicle for formulation (if necessary)
-
Highly palatable food item (e.g., fruit, biscuit)
-
Personal Protective Equipment (PPE)
Procedure:
-
Dose Calculation: Calculate the required dose of this compound for each animal based on its body weight (30 mg/kg).
-
Formulation: If the compound is not directly incorporated into a treat, formulate the calculated dose in a minimal amount of a suitable vehicle.
-
Administration:
-
Incorporate the calculated dose into a palatable food treat that the animal is known to consume readily.
-
Present the medicated treat to the animal.
-
Observe the animal to ensure the entire dose is consumed.
-
-
Frequency: Administer the dose once daily for the duration of the study (e.g., 60 days).
-
Documentation: Record the date, time, dose administered, and any observations related to the administration.
References
- 1. ctegd.uga.edu [ctegd.uga.edu]
- 2. Padilla, A.M., Wang, W., Akama, T., Carter, D.S., Easom, E., Freund, Y., et al. (2022) Discovery of an Orally Active Benzoxaborole Prodrug Effective in the Treatment of Chagas Disease in Non-Human Primates. Nature Microbiology, 7, 1536-1546. - References - Scientific Research Publishing [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 5. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AN15368 Drug Resistance in Trypanosoma cruzi
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding mechanisms of resistance to the experimental drug AN15368 in Trypanosoma cruzi, the causative agent of Chagas disease.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against T. cruzi?
A1: this compound is a prodrug that requires activation by parasite-specific enzymes. Once inside the T. cruzi parasite, it is cleaved by serine carboxypeptidases (TcCBPs) into its active form. This active metabolite then targets the mRNA processing pathway, specifically the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), leading to disruption of parasite gene expression and cell death.[1][2][3]
Q2: What are the known mechanisms of resistance to this compound in T. cruzi?
A2: There are two primary mechanisms of resistance to this compound that have been experimentally demonstrated:
-
Target Modification or Overexpression: Changes in the drug's target, CPSF3, can lead to resistance. This includes overexpression of the CPSF3 gene or specific mutations in the gene that reduce the binding affinity of the active form of this compound.[1]
-
Impaired Prodrug Activation: Since this compound is a prodrug, disruption of the enzymes that activate it can lead to high levels of resistance. In T. cruzi, knockout of the serine carboxypeptidase genes (TcCBPs) has been shown to cause a significant increase in resistance.[1]
Q3: Have any specific mutations in CPSF3 been identified that confer resistance to this compound?
A3: While extensive research on resistance-conferring mutations in T. cruzi CPSF3 is ongoing, studies in the related kinetoplastid, Trypanosoma brucei, have identified mutations in CPSF3 that lead to resistance to benzoxaboroles. It is plausible that similar mutations could arise in T. cruzi.
Q4: Is there natural variation in susceptibility to this compound among different T. cruzi strains (Discrete Typing Units - DTUs)?
A4: While this compound has shown broad activity against a range of genetically distinct T. cruzi lineages, the genetic diversity of the activating enzymes, the serine carboxypeptidases, across different DTUs could potentially influence the level of susceptibility.[4] Studies have shown significant differences in the sequences of serine carboxypeptidase genes between TcI and TcII DTUs.[5] Therefore, it is conceivable that some strains may exhibit reduced susceptibility due to variations in these enzymes.
Q5: How does the level of resistance conferred by CPSF3 overexpression compare to that from carboxypeptidase disruption?
A5: Disruption of the activating carboxypeptidases leads to a much higher level of resistance (approximately 1000-fold increase in IC50) compared to the overexpression of the target CPSF3 (3-5-fold increase in IC50).[1] This highlights the critical role of prodrug activation in the efficacy of this compound.
Troubleshooting Guides
This section provides guidance for researchers encountering unexpected results in their experiments with this compound and T. cruzi.
Problem 1: Observed IC50 for this compound is higher than expected in a particular T. cruzi strain.
-
Possible Cause 1: Target Overexpression. The T. cruzi strain may have a natural duplication or increased expression of the CPSF3 gene.
-
Troubleshooting Step: Quantify the expression level of CPSF3 mRNA in your experimental strain and compare it to a reference strain with known sensitivity to this compound using qRT-PCR.
-
-
Possible Cause 2: Target Mutation. The CPSF3 gene in your strain may harbor mutations that reduce drug binding.
-
Troubleshooting Step: Sequence the CPSF3 gene from your strain and compare it to the reference sequence to identify any non-synonymous mutations.
-
-
Possible Cause 3: Impaired Prodrug Activation. The strain may have mutations or deletions in the serine carboxypeptidase genes, leading to reduced activation of this compound.
-
Troubleshooting Step: Sequence the serine carboxypeptidase genes to check for mutations. A functional assay to measure carboxypeptidase activity could also be employed.
-
Problem 2: Development of this compound resistance in vitro after prolonged drug pressure.
-
Possible Cause 1: Selection for pre-existing resistant subpopulations. A small fraction of the parasite population may have pre-existing resistance mechanisms.
-
Troubleshooting Step: Clone individual parasites from the resistant population and characterize their resistance mechanisms (CPSF3 sequencing and expression analysis, carboxypeptidase sequencing).
-
-
Possible Cause 2: De novo mutations. New mutations conferring resistance may have arisen during the drug selection process.
-
Troubleshooting Step: Perform whole-genome sequencing on the resistant and parental sensitive strains to identify novel mutations in genes related to the drug's mechanism of action or other potential resistance pathways.
-
Data Presentation
Table 1: Summary of Experimentally Determined this compound Resistance Levels in T. cruzi
| Resistance Mechanism | Genetic Modification | Fold Increase in IC50 | Reference |
| Target Overexpression | Overexpression of CPSF3 | 3-5 fold | [1] |
| Impaired Prodrug Activation | Knockout of Serine Carboxypeptidases (TcCBPs) | ~1000 fold | [1] |
Experimental Protocols
1. Generation of CPSF3 Overexpressing T. cruzi
This protocol is based on established methods for genetic manipulation in T. cruzi.
-
Vector Construction:
-
Amplify the full-length open reading frame of T. cruzi CPSF3 by PCR from genomic DNA.
-
Clone the CPSF3 amplicon into a suitable T. cruzi expression vector, such as pTREX, which allows for tetracycline-inducible expression.
-
Verify the sequence of the construct.
-
-
Transfection:
-
Grow T. cruzi epimastigotes to mid-log phase in LIT medium.
-
Harvest and wash the parasites in a suitable electroporation buffer.
-
Electroporate the parasites with the CPSF3 expression vector using an electroporator with optimized settings for T. cruzi.[6][7][8]
-
Allow the parasites to recover in LIT medium before adding the appropriate selection drug (e.g., G418).
-
-
Selection and Verification:
-
Select for resistant parasites by culturing in the presence of the selection drug.
-
Verify the overexpression of CPSF3 mRNA and protein using qRT-PCR and Western blotting, respectively, after induction with tetracycline.
-
2. Generation of Serine Carboxypeptidase Knockout T. cruzi using CRISPR-Cas9
This protocol is based on published CRISPR-Cas9 methods for T. cruzi.[6][7][8][9][10]
-
Guide RNA (gRNA) Design and Cloning:
-
Design two gRNAs targeting the 5' and 3' ends of the serine carboxypeptidase gene cluster.
-
Clone the designed gRNAs into a T. cruzi CRISPR-Cas9 expression vector.
-
-
Donor DNA Template:
-
Construct a donor DNA template containing a drug resistance marker (e.g., hygromycin phosphotransferase) flanked by sequences homologous to the regions upstream and downstream of the carboxypeptidase gene cluster.
-
-
Transfection:
-
Co-transfect T. cruzi epimastigotes expressing Cas9 with the gRNA expression vector and the donor DNA template.
-
-
Selection and Verification:
-
Select for transfected parasites using the appropriate drug.
-
Verify the knockout of the carboxypeptidase genes by PCR using primers flanking the targeted region and by Southern blotting.
-
Confirm the loss of carboxypeptidase activity using a functional assay.
-
3. This compound Susceptibility Assay (IC50 Determination)
-
Parasite Culture:
-
Culture T. cruzi epimastigotes or amastigotes (in host cells) under standard conditions.
-
-
Drug Dilution:
-
Prepare a serial dilution of this compound in the appropriate culture medium.
-
-
Assay Setup:
-
Seed parasites (or infected host cells) in a 96-well plate.
-
Add the different concentrations of this compound to the wells.
-
Include a no-drug control and a positive control (e.g., benznidazole).
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 72 hours).
-
-
Readout:
-
Determine parasite viability using a suitable method, such as resazurin-based assays or high-content imaging for intracellular amastigotes.
-
-
Data Analysis:
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Visualizations
References
- 1. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ctegd.uga.edu [ctegd.uga.edu]
- 3. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Differentiation of Trypanosoma cruzi I (TcI) and T. cruzi II (TcII) genotypes using genes encoding serine carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient CRISPR-Cas9-mediated genome editing for characterization of essential genes in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of two CRISPR-Cas9 genome editing protocols for rapid generation of Trypanosoma cruzi gene knockout mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient CRISPR-Cas9-mediated genome editing for characterization of essential genes in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A CRISPR/Cas9-riboswitch-Based Method for Downregulation of Gene Expression in Trypanosoma cruzi [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of AN15368 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AN15368 (also known as AN2-502998). The information focuses on understanding its mechanism of action and investigating potential off-target effects during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a prodrug that demonstrates targeted activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2] It is a member of the benzoxaborole class of compounds.[2] The drug is activated within the parasite by carboxypeptidases, converting it into its active form.[1][3][4] This active compound then specifically targets the parasite's messenger RNA (mRNA) processing pathway, thereby disrupting its replication and survival.[1][2][3][4][5][6]
Q2: What is currently known about the off-target effects of this compound in mammalian systems?
A2: Preclinical studies in mice and non-human primates have shown this compound to have a favorable safety profile, with no significant side effects, detectable acute toxicity, or long-term health or reproductive impacts reported.[1][4][5][7][8] The compound was 100% effective in curing mice and non-human primates with naturally acquired infections.[5] As of now, specific molecular off-target interactions in mammalian cells have not been detailed in publicly available research. A Phase 1 clinical study in healthy volunteers is underway to further evaluate its safety, tolerability, and pharmacokinetics.[9]
Q3: My non-parasitic cell line is showing unexpected changes upon this compound treatment. Could this be an off-target effect?
A3: While preclinical data suggests high specificity for the parasite, it is crucial to investigate any unexpected cellular responses. Such changes could stem from various factors, including the specific cell line's characteristics, experimental conditions, or potential, yet undocumented, off-target interactions. We recommend a systematic troubleshooting approach to determine the cause.
Q4: What are the recommended negative controls when assessing the effects of this compound in a new experimental system?
A4: To ensure the observed effects are specific to this compound's mechanism, we recommend including the following controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound at the same final concentration.
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound to control for effects related to the chemical scaffold itself.
-
Uninfected Host Cell Control: When conducting in vitro anti-parasitic assays, always run parallel experiments on uninfected host cells to assess the compound's baseline effect on the host cell line.
Troubleshooting Guide: Investigating Unexpected Experimental Results
If you observe unexpected effects in your experiments with this compound, follow this guide to troubleshoot and characterize the observations.
| Observed Issue | Potential Cause | Recommended Action |
| Cytotoxicity in uninfected mammalian cell lines | High concentration of the compound, specific cell line sensitivity, or off-target toxicity. | 1. Perform a dose-response curve to determine the EC50 (effective concentration) for the anti-parasitic effect and the CC50 (cytotoxic concentration) for the host cells. 2. Calculate the selectivity index (SI = CC50 / EC50). A high SI indicates parasite-specific toxicity. 3. Test on a different mammalian cell line to check if the effect is cell-type specific. |
| Changes in host cell gene or protein expression unrelated to parasitic infection | Off-target signaling pathway modulation. | 1. Perform transcriptomic (e.g., RNA-seq) or proteomic analysis on treated vs. untreated uninfected host cells. 2. Use pathway analysis tools to identify any host signaling pathways that are significantly altered. 3. Validate key findings using targeted assays like qPCR or Western blotting. |
| Variable anti-parasitic efficacy across experiments | Issues with compound stability, inconsistent parasite viability, or development of resistance. | 1. Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh solutions for each experiment. 2. Standardize the parasite infection protocol, ensuring consistent parasite numbers and viability. 3. Perform susceptibility testing on the parasite strain to rule out resistance. |
Visualizing Pathways and Workflows
This compound Mechanism of Action
Caption: this compound activation and target pathway within T. cruzi.
Experimental Workflow for Off-Target Effect Investigation
Caption: Workflow for characterizing unexpected cellular effects.
References
- 1. ctegd.uga.edu [ctegd.uga.edu]
- 2. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]
- 3. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 4. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
- 7. Researchers discover potential treatment for Chagas disease | Franklin College of Arts and Sciences [franklin.uga.edu]
- 8. researchgate.net [researchgate.net]
- 9. Development Pipeline | AN2 Therapeutics [an2therapeutics.com]
Technical Support Center: Optimizing AN15368 Dosage for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of AN15368 (also known as AN2-502998) in in vivo efficacy studies for Chagas disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active prodrug of a benzoxaborole compound developed for the treatment of Chagas disease, which is caused by the parasite Trypanosoma cruzi.[1][2] It is activated within the parasite by carboxypeptidases to its active form, which then targets the parasite's mRNA processing pathway, thereby interrupting its replication and survival.[1][2][3]
Q2: What is a recommended starting dose for this compound in a murine model of T. cruzi infection?
A2: Based on preclinical studies, a minimal efficacious daily oral dose of 2.5 mg/kg has been identified in mice.[3] For initial dose-ranging studies, it is advisable to test a range of doses around this value (e.g., 2.5 mg/kg, 5 mg/kg, 10 mg/kg, and 25 mg/kg) to determine the optimal dose for your specific experimental conditions, such as the mouse strain and the T. cruzi strain used.[3]
Q3: How should this compound be formulated for oral administration in mice?
A3: While a specific formulation protocol for this compound is not detailed in the available literature, a common vehicle for oral gavage of similar compounds in T. cruzi mouse models is a suspension in 2% methylcellulose with 0.5% Tween 80. It is recommended to prepare a homogeneous suspension immediately before administration.
Q4: What are the reported pharmacokinetic and toxicity profiles of this compound?
A4: In rats, this compound has shown good dose-proportional exposure.[4] In a 7-day toxicology study in rats, no adverse effects were observed at a dose of 120 mg/kg/day, with only modest effects on hematology and clinical chemistry at 150 mg/kg.[4] The total plasma exposure (AUC0–24h) in rats at 120 mg/kg/day was approximately 30,000 ng·h/mL, with no signs of drug accumulation.[4]
Q5: What is the expected efficacy of this compound in preclinical models?
A5: this compound has demonstrated high efficacy, achieving a 100% cure rate in both mice and non-human primates naturally infected with genetically diverse strains of T. cruzi.[5][6] In mice, significant reductions in parasite load have been observed with oral treatment.[3]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent efficacy at a given dose | Improper drug formulation or administration: Inhomogeneous suspension, inaccurate dosing volume. | Ensure the compound is uniformly suspended before each gavage. Verify the accuracy of pipettes and syringes used for dosing. |
| Animal-to-animal variability: Differences in metabolism, immune response, or initial parasite load. | Increase the number of animals per group to improve statistical power. Ensure a consistent infection protocol to minimize variability in initial parasite burden. | |
| Drug stability issues: Degradation of the compound in the formulation. | Prepare fresh formulations daily. Store the stock compound under recommended conditions (typically cool, dark, and dry). | |
| Suboptimal efficacy despite using a previously reported effective dose | Different experimental models: Variation in mouse strain, age, sex, or T. cruzi strain can affect outcomes. | Perform a dose-response study to determine the optimal dose for your specific experimental setup. Consider the virulence and drug susceptibility of the T. cruzi strain being used. |
| Timing of treatment initiation: Treatment initiated too late in the infection may be less effective. | Standard protocols often initiate treatment in the acute phase of infection.[7][8] If studying chronic infection, the required dose and duration may be different. | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | Dose is too high for the specific animal model: Sensitivity to the compound may vary between different mouse strains. | Reduce the dose and/or frequency of administration. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. |
| Vehicle toxicity: The formulation vehicle may be causing adverse effects. | Run a vehicle-only control group to assess any background toxicity. If vehicle toxicity is observed, consider alternative formulation strategies. | |
| Difficulty in assessing parasite load accurately | Insensitive detection methods: Traditional methods like blood smears may not be sensitive enough, especially in the chronic phase. | Utilize more sensitive techniques such as quantitative PCR (qPCR) on blood or tissues, or in vivo bioluminescence imaging (IVIS) if using luciferase-expressing parasite strains.[3][7][8][9] |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Model of T. cruzi Infection
| Treatment Group | Dose (mg/kg, oral) | Duration of Treatment | Parasite Load (relative to untreated) | Reference |
| This compound | 2.5 | 40 days | Significantly reduced | [3] |
| This compound | 10 | 40 days | Significantly reduced | [3] |
| This compound | 50 | Single dose | Significant reduction in parasite proliferation | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg/day, oral) | AUC0-24h (ng·h/mL) | Key Observation | Reference |
| 120 | ~30,000 | Good dose-proportional exposure, no evidence of drug accumulation. No adverse effects noted. | [4] |
| 150 | Not specified | Modest effects on hematology and clinical chemistry. | [4] |
Experimental Protocols
1. In Vivo Efficacy Assessment in a Murine Model of Acute Chagas Disease
-
Animal Model: Female BALB/c mice (5-6 weeks old).
-
Parasite Strain: T. cruzi strain expressing firefly luciferase (e.g., Brazil strain).
-
Infection: Infect mice via intraperitoneal injection with 1x10^6 luciferase-expressing T. cruzi trypomastigotes.
-
Bioluminescence Imaging (IVIS):
-
Three days post-infection, anesthetize mice (e.g., with isoflurane) and inject intraperitoneally with D-luciferin (150 mg/kg).
-
Acquire bioluminescence images 5-10 minutes post-luciferin injection using an IVIS system to determine the baseline parasite load.
-
-
Dosing:
-
Randomly assign mice to treatment and control groups.
-
Prepare a fresh oral formulation of this compound daily (e.g., in 2% methylcellulose with 0.5% Tween 80).
-
Administer the assigned dose of this compound or vehicle control via oral gavage daily for a specified duration (e.g., 5, 10, or 20 days).
-
-
Efficacy Evaluation:
-
Perform bioluminescence imaging at the end of the treatment period to quantify the change in parasite load.
-
Calculate the ratio of the final luciferase signal to the baseline signal for each animal to determine the reduction in parasite burden.
-
-
Confirmatory Assays: At the end of the study, collect blood and tissues (e.g., skeletal muscle, heart) for parasite load determination by qPCR to confirm the imaging results.
2. Quantitative PCR (qPCR) for Parasite Load Determination
-
Sample Collection: Collect blood samples via cardiac puncture or tail vein bleeding. Perfuse animals with PBS before harvesting tissues to remove contaminating blood.
-
DNA Extraction: Extract total DNA from blood and homogenized tissues using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Assay:
-
Use primers and a probe specific for a repetitive element in the T. cruzi genome (e.g., satellite DNA).
-
Perform qPCR using a standard thermal cycling protocol.
-
Generate a standard curve using known amounts of T. cruzi DNA to quantify the parasite equivalents in the samples.
-
Normalize the parasite DNA quantity to the amount of host DNA (e.g., by amplifying a host-specific gene like GAPDH).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in Trypanosoma cruzi.
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Logical flow for optimizing this compound dosage.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. ctegd.uga.edu [ctegd.uga.edu]
- 3. researchgate.net [researchgate.net]
- 4. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 5. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. med.nyu.edu [med.nyu.edu]
- 8. Anti-infectives Screening Core Services | NYU Langone Health [med.nyu.edu]
- 9. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
AN15368 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with AN15368 in long-term experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Lower Than Expected Efficacy in In Vitro Assays
Researchers may encounter variability in the efficacy of this compound in in vitro cultures of Trypanosoma cruzi.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Degradation of this compound Stock Solution | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) before each experiment. Store stock solutions at -20°C or lower for short-term storage and -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | 1. Dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM). 2. Aliquot the stock solution into single-use vials. 3. For experiments, thaw a fresh aliquot and prepare working dilutions in the appropriate culture medium. |
| Suboptimal Parasite Health | Ensure T. cruzi cultures are in the mid-logarithmic growth phase at the time of treatment. Visually inspect parasite motility and morphology using a microscope before starting the experiment. | 1. Passage T. cruzi epimastigotes every 4-5 days in a suitable culture medium (e.g., LIT medium) supplemented with 10% fetal bovine serum. 2. Maintain cultures at 27°C. 3. For amastigote assays, use host cells (e.g., L6 cells) that are healthy and not overgrown. |
| Variability in Prodrug Activation | The conversion of this compound to its active form is dependent on parasite-specific carboxypeptidases.[1][2][3] Differences in the expression or activity of these enzymes between parasite strains or life stages can affect efficacy. | 1. Use a consistent and well-characterized strain of T. cruzi for all experiments. 2. If comparing different strains, consider potential differences in carboxypeptidase activity as a biological variable. |
| Assay-Specific Artifacts | The chosen viability or proliferation assay may be incompatible with this compound or the experimental conditions. | 1. If using a colorimetric assay (e.g., MTT, XTT), run a control with this compound in the absence of cells to check for direct chemical interference with the assay reagents. 2. Consider using an alternative method to assess parasite viability, such as direct counting with a hemocytometer or a fluorescence-based assay. |
Issue 2: Poor Bioavailability or Inconsistent Results in In Vivo Models
Challenges in achieving consistent therapeutic outcomes in animal models can arise from formulation and administration issues.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inadequate Formulation | This compound is an orally active compound.[1] Ensure the formulation used for oral gavage is a homogenous and stable suspension or solution. | 1. A common vehicle for oral administration in mice is 0.5% (w/v) carboxymethylcellulose in water. 2. Prepare the formulation fresh daily. 3. Vortex the formulation thoroughly before each administration to ensure a uniform suspension. |
| Variability in Animal Dosing | Inaccurate dosing can lead to inconsistent plasma concentrations of the compound. | 1. Calibrate oral gavage needles to ensure accurate volume delivery. 2. Weigh animals daily to adjust the dosing volume accordingly. |
| Metabolic Differences in Animal Models | While this compound has shown high efficacy in non-human primates, metabolic differences in other animal models could affect its activation and clearance.[1] | 1. When using a new animal model, conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is activated by parasite carboxypeptidases, enzymes present in Trypanosoma cruzi.[1][2][3] Once activated, the compound targets the messenger RNA (mRNA) processing pathway within the parasite, disrupting its ability to survive and replicate.[1][2][3][4]
Q2: How stable is this compound in solution?
A2: While specific stability data is not extensively published, it is recommended to prepare fresh stock solutions and working dilutions for each experiment to minimize the potential for degradation. For storage, aliquoted stock solutions in an appropriate solvent like DMSO should be kept at -80°C for long-term stability.
Q3: Are there known resistance mechanisms to this compound?
A3: Currently, there is no published evidence of acquired resistance to this compound in T. cruzi. However, as with any antimicrobial agent, the potential for resistance development exists.
Q4: Can this compound be used to treat other parasitic infections?
A4: this compound belongs to the benzoxaborole class of compounds, which have shown activity against other parasites.[5] However, the activation of this compound is dependent on T. cruzi-specific enzymes, so its efficacy against other parasites would require specific investigation.
Visualizations
Caption: Mechanism of action of this compound as a prodrug against Trypanosoma cruzi.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ctegd.uga.edu [ctegd.uga.edu]
- 3. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]
Technical Support Center: Assessing AN15368 Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the in vitro toxicity of the novel benzoxaborole-based compound, AN15368.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational prodrug belonging to the benzoxaborole class of compounds, developed as a potential treatment for Chagas disease, which is caused by the parasite Trypanosoma cruzi.[1][2][3] As a prodrug, this compound is inactive until it is metabolized into its active form by parasite-specific enzymes.[2][4] Its primary mechanism of action is the inhibition of the mRNA processing pathway in T. cruzi, which disrupts parasite replication and survival.[1][3][4]
Q2: Why is it important to assess the toxicity of this compound in mammalian cell lines?
While this compound is designed to be selectively activated by parasite enzymes, it is crucial to evaluate its potential off-target effects and general cytotoxicity in mammalian cells to ensure its safety for human use. In vitro cytotoxicity assays are a fundamental component of preclinical drug development, providing critical data on a compound's potential to harm healthy cells.[5] This early-stage assessment helps to identify potential safety concerns and de-risk the progression of the compound to later stages of clinical development.
Q3: Which cell lines are recommended for initial toxicity screening of this compound?
A panel of cell lines representing different tissues is recommended for a comprehensive initial toxicity assessment. This allows for the identification of potential organ-specific toxicities. Commonly used cell lines for general toxicity studies include:
-
HepG2 (human liver cancer cell line): To assess potential hepatotoxicity, as the liver is a primary site of drug metabolism.
-
HEK293 (human embryonic kidney cell line): To evaluate potential nephrotoxicity.
-
NIH/3T3 (mouse embryonic fibroblast cell line): A common fibroblast cell line for general cytotoxicity assessment.
-
A panel of cancer cell lines (e.g., HeLa, A549): To determine if the compound has non-specific cytotoxic effects.
Q4: What are the standard assays to measure the cytotoxicity of this compound?
Several standard in vitro assays can be used to measure different aspects of cytotoxicity:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Neutral Red Uptake Assay: Assesses cell viability based on the ability of live cells to incorporate and retain the neutral red dye in their lysosomes.
-
Caspase-3/7 Assay: Measures the activity of key executioner caspases to detect apoptosis (programmed cell death).
Q5: What is the potential off-target mechanism of benzoxaboroles in mammalian cells?
The primary mechanism of action for many antimicrobial benzoxaboroles is the inhibition of leucyl-tRNA synthetase, an enzyme essential for protein synthesis. While this is the intended target in pathogens, high concentrations of these compounds could potentially interact with the equivalent enzyme in mammalian cells or other cellular components, leading to off-target effects. The Lewis acidity of the boron atom in benzoxaboroles allows them to interact with diol-containing molecules, which could lead to interactions with various biological molecules and signaling pathways.
Troubleshooting Guides
General Issues
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and be consistent with pipetting technique.
-
To mitigate edge effects, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.
-
Issue: Results are not reproducible between experiments.
-
Possible Cause: Variability in cell culture conditions (e.g., passage number, confluency), reagent preparation, or incubation times.
-
Solution:
-
Use cells within a consistent and limited passage number range.
-
Standardize cell seeding density and the time between passaging and plating.
-
Prepare fresh reagents for each experiment or ensure proper storage of stock solutions.
-
Strictly adhere to a detailed standard operating procedure (SOP).
-
Assay-Specific Troubleshooting
MTT Assay
Issue: Low absorbance values or no color change.
-
Possible Cause: Insufficient viable cells, low metabolic activity, or issues with the MTT reagent.
-
Solution:
-
Optimize cell seeding density.
-
Ensure the MTT reagent is fresh and has been protected from light.
-
Increase the incubation time with the MTT reagent.
-
Issue: High background absorbance.
-
Possible Cause: Contamination (bacterial or yeast), interference from phenol red in the media, or direct reduction of MTT by this compound.
-
Solution:
-
Regularly check for contamination.
-
Use phenol red-free media for the assay.
-
Run a cell-free control with this compound and the MTT reagent to check for direct chemical reduction.
-
LDH Assay
Issue: High background LDH in the media.
-
Possible Cause: High inherent LDH activity in the serum used in the culture media or damage to cells during handling.
-
Solution:
-
Reduce the serum concentration in the assay medium.
-
Handle cells gently during media changes and reagent addition.
-
Issue: Low LDH release despite visible cell death.
-
Possible Cause: The mode of cell death may not involve significant membrane rupture (e.g., early-stage apoptosis), or the timing of the assay is not optimal.
-
Solution:
-
Extend the treatment time to allow for secondary necrosis.
-
Use a complementary assay that measures apoptosis, such as the Caspase-3/7 assay.
-
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data obtained from the cytotoxicity assays. The values presented are hypothetical and should be replaced with experimental data.
Table 1: IC50 Values of this compound in Different Cell Lines after 48h Treatment
| Cell Line | Assay | IC50 (µM) |
| HepG2 | MTT | 75.2 |
| LDH | > 100 | |
| HEK293 | MTT | 89.5 |
| LDH | > 100 | |
| NIH/3T3 | MTT | 95.1 |
| LDH | > 100 |
Table 2: Time-Course of this compound-Induced Cytotoxicity in HepG2 Cells
| Treatment Time | MTT (% Viability) | LDH (% Cytotoxicity) | Caspase-3/7 Activity (Fold Change) |
| 12h | 98 ± 4.5 | 2.1 ± 0.8 | 1.2 ± 0.3 |
| 24h | 85 ± 6.2 | 8.7 ± 1.5 | 2.5 ± 0.6 |
| 48h | 52 ± 5.1 | 25.4 ± 3.2 | 4.1 ± 0.9 |
| 72h | 35 ± 4.8 | 48.9 ± 5.5 | 3.2 ± 0.7 |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
Neutral Red Uptake Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium and add medium containing neutral red. Incubate for 2-3 hours.
-
Washing: Remove the neutral red medium and wash the cells with PBS.
-
Destaining: Add a destain solution (e.g., a mixture of acetic acid and ethanol) to each well to extract the dye from the lysosomes.
-
Readout: Measure the absorbance at 540 nm using a microplate reader.
Caspase-3/7 Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in an opaque-walled 96-well plate.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.
-
Readout: Measure the luminescence using a microplate reader.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical off-target inhibition of the MAPK/ERK pathway.
References
- 1. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 2. qualitybiological.com [qualitybiological.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Technical Support Center: AN15368 and Trypanosoma cruzi
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental compound AN15368 for the treatment of Chagas disease. The information addresses potential reasons for inconsistent results across different Trypanosoma cruzi strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work against T. cruzi?
This compound is an experimental oral benzoxaborole prodrug developed for the treatment of Chagas disease.[1][2] It is designed to be inactive until it enters the T. cruzi parasite. Inside the parasite, it is activated by specific enzymes called serine carboxypeptidases.[3] Once activated, the compound targets the parasite's messenger RNA (mRNA) processing pathway, disrupting the parasite's ability to survive and replicate.[1][3][4]
Q2: Has this compound been effective against all tested T. cruzi strains?
Published preclinical studies have demonstrated that this compound is highly effective in vitro and in vivo against a range of genetically distinct T. cruzi lineages.[1][4] Studies in mice and non-human primates with long-term, naturally acquired infections from diverse parasite populations have shown the compound to be uniformly curative.[1][4][5]
Q3: What could theoretically cause inconsistent results or variable efficacy of this compound between different T. cruzi strains?
While published data shows broad efficacy, inconsistent results could theoretically arise from the significant genetic diversity among T. cruzi strains.[6][7][8] Potential factors include:
-
Variations in Activating Enzymes: this compound requires activation by parasite serine carboxypeptidases.[3] Genetic variations in the genes encoding these enzymes could lead to differences in their expression levels or enzymatic activity, thus affecting the amount of active drug produced within the parasite.
-
Polymorphisms in the Drug Target: The active form of this compound targets the parasite's mRNA processing pathway.[4] Although less likely for a fundamental pathway, genetic polymorphisms in the target proteins could potentially reduce the binding affinity of the drug, leading to decreased efficacy.
-
Development of Resistance: As with any antimicrobial agent, there is a potential for the development of drug resistance. A primary mechanism of resistance to this compound could be the loss or downregulation of the activating serine carboxypeptidases.[3]
Q4: Are there known resistance mechanisms to this compound in T. cruzi?
Currently, there are no published reports of naturally occurring or clinically observed resistance to this compound. However, the reliance on a specific enzymatic pathway for activation presents a potential liability for the acquisition of resistance through the loss of this pathway.[3]
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High IC50 Values
If you observe a higher than expected IC50 value for this compound against a particular T. cruzi strain, follow these steps:
-
Confirm Compound Integrity:
-
Verify the correct storage conditions and expiration date of your this compound stock.
-
Prepare fresh dilutions for each experiment.
-
Consider having the compound's identity and purity confirmed by analytical chemistry methods if it has been in storage for an extended period.
-
-
Standardize Experimental Conditions:
-
Ensure consistent parasite densities, host cell types (for intracellular amastigote assays), and incubation times across experiments.
-
Use a reference T. cruzi strain with known sensitivity to this compound as a positive control in every assay.
-
-
Assess Parasite Viability:
-
Perform a baseline viability assay on the parasite strain in the absence of the drug to ensure it is healthy and replicating as expected.
-
-
Sequence the Serine Carboxypeptidase Gene(s):
-
If the above steps do not resolve the issue, consider that the strain may have polymorphisms in the activating enzyme.
-
Extract genomic DNA from the parasite strain and amplify the gene(s) encoding serine carboxypeptidase.
-
Sequence the gene(s) and compare to sequences from susceptible reference strains to identify any mutations that could affect enzyme function.
-
Hypothetical Data for Troubleshooting
The table below illustrates a hypothetical scenario where a researcher is troubleshooting the efficacy of this compound against different T. cruzi strains.
| T. cruzi Strain (DTU) | Known Susceptibility | Observed IC50 (nM) | Serine Carboxypeptidase Gene Status | Interpretation |
| Reference Strain (TcI) | High | 5 | Wild-type | Expected Result |
| Field Isolate A (TcII) | Unknown | 8 | Wild-type | Within expected range of high susceptibility |
| Field Isolate B (TcV) | Unknown | 250 | Non-synonymous mutation in active site | Potential reason for reduced susceptibility |
| Lab-adapted Strain C (TcI) | High | 500 | Frameshift mutation leading to truncated protein | Likely cause of resistance |
Experimental Protocols
Protocol 1: In Vitro Amastigote Susceptibility Assay
This protocol is for determining the 50% inhibitory concentration (IC50) of this compound against the intracellular amastigote stage of T. cruzi.
-
Cell Culture:
-
Seed host cells (e.g., L6 myoblasts or Vero cells) in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Incubate at 37°C in a 5% CO2 atmosphere.
-
-
Parasite Infection:
-
After 24 hours, infect the host cell monolayer with tissue culture-derived trypomastigotes at a parasite-to-host-cell ratio of 10:1.
-
Incubate for 2 hours to allow for invasion.
-
Wash the plates with fresh medium to remove non-invading parasites.
-
-
Drug Application:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Add the drug dilutions to the infected cells. Include a "no drug" control.
-
Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Quantification of Parasite Load:
-
Fix the cells with methanol and stain with Giemsa.
-
Count the number of amastigotes per 100 host cells for each drug concentration using a light microscope.
-
Alternatively, for parasite lines expressing a reporter gene (e.g., luciferase or beta-galactosidase), use the appropriate substrate and measure the signal with a plate reader.
-
-
Data Analysis:
-
Plot the percentage of parasite inhibition against the log of the drug concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Sequencing of the T. cruzi Serine Carboxypeptidase Gene
-
Genomic DNA Extraction:
-
Harvest approximately 1x10^8 epimastigotes or trypomastigotes by centrifugation.
-
Extract genomic DNA using a commercially available kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Design primers flanking the coding sequence of the serine carboxypeptidase gene based on a reference genome.
-
Perform PCR using a high-fidelity DNA polymerase. The PCR reaction should contain approximately 100 ng of genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and the polymerase.
-
Use the following typical cycling conditions, optimizing as necessary:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1-2 minutes (depending on gene length).
-
-
Final extension: 72°C for 10 minutes.
-
-
-
PCR Product Purification and Sequencing:
-
Run the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product using a commercial kit.
-
Send the purified product for Sanger sequencing using both the forward and reverse PCR primers.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads.
-
Align the obtained sequence with the serine carboxypeptidase gene sequence from a drug-sensitive reference strain to identify any mutations.
-
Visualizations
Caption: Mechanism of action of the prodrug this compound in T. cruzi.
Caption: Experimental workflow for troubleshooting inconsistent this compound results.
Caption: Potential causes for variable efficacy of this compound in T. cruzi.
References
- 1. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Trypanosoma cruzi genetic diversity: impact on transmission cycles and Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypanosoma cruzi: Genomic Diversity and Structure | MDPI [mdpi.com]
- 8. New insights into Trypanosoma cruzi genetic diversity, and its influence on parasite biology and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
AN15368 Technical Support Center: Experimental Controls and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with AN15368, a promising prodrug for the treatment of Chagas disease.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is an orally active benzoxaborole prodrug.[1][2] It is a potential therapeutic agent against Chagas disease, which is caused by the parasite Trypanosoma cruzi (T. cruzi).[3][4] The compound is inactive until it is metabolized within the parasite. T. cruzi carboxypeptidases activate this compound, converting it into a potent inhibitor of the parasite's messenger RNA (mRNA) processing pathway, thereby disrupting its replication and survival.[2][3][5][6]
What are the different life cycle stages of T. cruzi that this compound is effective against?
This compound has demonstrated nanomolar activity against both the extracellular and intracellular stages of T. cruzi.[2][3] This indicates its potential to clear infections by targeting the parasite in various biological compartments.
Has this compound been tested against different genetic lineages of T. cruzi?
Yes, in vitro and in vivo studies have shown that this compound is active against a range of genetically distinct T. cruzi lineages.[2][3][5]
What is the potential for parasite resistance to this compound?
As a prodrug, resistance to this compound could emerge through the loss or modification of the parasite serine carboxypeptidases that are required for its activation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variable efficacy in in vitro assays | Inconsistent prodrug activation. | Ensure the viability and metabolic activity of the T. cruzi culture. Confirm the expression and activity of parasite carboxypeptidases in the strain being used. |
| Cell permeability issues. | Verify that the prodrug is effectively entering the parasite. While the prodrug form is thought to enter efficiently, this can be a factor to consider.[7] | |
| Lower than expected in vivo efficacy | Suboptimal dosing or administration route. | Refer to established preclinical protocols for appropriate dosage and oral administration guidelines.[8] Consider pharmacokinetic studies to ensure adequate drug exposure. |
| Emergence of resistant parasites. | If resistance is suspected, sequence the genes encoding for the activating carboxypeptidases to check for mutations. | |
| Cytotoxicity observed in host cells | Off-target effects of the active metabolite. | Although preclinical studies in mice and non-human primates have shown no significant side effects, it is crucial to include a vehicle-only control and a known cytotoxic compound as a positive control in your experiments.[3][9] |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Model | Source |
| IC50 against T. cruzi | 5 nM | In vitro | [2] |
| Cure Rate | 100% | Mice | [3] |
| Cure Rate | 100% | Non-human primates (long-term, naturally acquired infections) | [3][5] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Dose | Total Plasma Exposure (ng·h/mL) | Observations | Source |
| 120 mg/kg/day | ~30,000 | Good dose-proportional exposure, no evidence of drug accumulation. No effects on hematology or clinical chemistry. | [2] |
| 150 mg/kg/day | Not specified | Modest effects on hematology and clinical chemistry. | [2] |
Experimental Protocols
In Vivo Efficacy Study in Mice
This protocol is a summary of the methodology described in preclinical studies.[8]
-
Infection: Infect C57BL/6J mice with a tdTomato-expressing strain of T. cruzi (e.g., 2.5 × 10⁵ parasites in the footpad).
-
Treatment Initiation: Begin treatment at a specified time point post-infection (e.g., 2 days post-infection for acute models or later for chronic models).
-
Drug Administration: Administer this compound orally at a specified dose (e.g., 50 mg/kg as a single dose or daily doses of 10 mg/kg for 40 days).
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution used to dissolve this compound to a separate group of infected mice.
-
Untreated Control: Include a group of infected mice that receives no treatment.
-
-
Monitoring:
-
Measure parasite load using in vivo imaging of the fluorescent reporter.
-
At the end of the experiment, quantify parasite load in tissues (e.g., skeletal muscle) by qPCR.
-
-
Endpoint: Assess for sterile cure, defined as the absence of detectable parasites by highly sensitive methods like qPCR after a period of immunosuppression.
Visualizations
Caption: Mechanism of action of the prodrug this compound in Trypanosoma cruzi.
Caption: Recommended experimental workflow for in vivo efficacy studies of this compound.
References
- 1. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]
- 2. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ctegd.uga.edu [ctegd.uga.edu]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
Validation & Comparative
A New Hope in the Fight Against Chronic Chagas Disease: AN15368 vs. Benznidazole
For decades, benznidazole has been the primary treatment for Chagas disease, a parasitic infection that can lead to life-threatening cardiac and digestive issues. However, its efficacy in the chronic phase of the disease is limited, and it is often associated with significant side effects. A promising new contender, AN15368, has emerged from preclinical studies, demonstrating remarkable efficacy and an excellent safety profile. This guide provides a detailed comparison of this compound and benznidazole, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Chronic Chagas disease, caused by the parasite Trypanosoma cruzi, affects millions of people worldwide. The current standard of care, benznidazole, has limitations in treating the chronic stage of the disease and can cause debilitating side effects. This compound, a novel benzoxaborole compound, has shown curative potential in preclinical models of chronic Chagas disease, including in non-human primates, with no observable toxicity. This comparison guide delves into the mechanisms of action, efficacy, safety profiles, and experimental protocols of both drugs to provide a comprehensive overview for the scientific community.
Mechanism of Action: A Tale of Two Strategies
The two drugs employ fundamentally different approaches to eliminate the T. cruzi parasite.
This compound: Targeting mRNA Processing
This compound is a prodrug that is activated within the parasite by carboxypeptidases.[1][2] The active form of the drug targets and inhibits the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a key enzyme in the parasite's mRNA processing pathway.[3][4] By disrupting this essential process, this compound effectively halts the parasite's ability to produce vital proteins, leading to its death.[5]
Benznidazole: Inducing DNA Damage
Benznidazole's mechanism of action relies on its nitroreductase-mediated activation within the parasite.[6] This process generates reactive nitro-radical anions and other electrophilic metabolites that induce significant DNA damage, including single and double-strand breaks.[6][7][8] This widespread genomic damage disrupts essential cellular processes and ultimately leads to parasite death.[9] Benznidazole is also thought to interfere with the parasite's antioxidant defenses, further contributing to its demise.[6]
Efficacy in Chronic Chagas Disease: A Head-to-Head Comparison
Direct comparative clinical trials between this compound and benznidazole have not yet been conducted. However, a review of existing preclinical and clinical data provides a clear picture of their respective efficacies.
This compound: Preclinical Promise of a Cure
Preclinical studies have demonstrated the potent trypanocidal activity of this compound.
| Study Type | Animal Model | Treatment Regimen | Efficacy | Reference |
| In vivo | Mice | 10 mg/kg/day for 40 days | Complete parasite clearance | [10] |
| In vivo | Non-human primates (naturally infected) | 60-day course of treatment | 100% cure rate (parasite DNA undetectable in blood and tissues) | [5][11] |
Benznidazole: Variable Clinical Outcomes
The efficacy of benznidazole in chronic Chagas disease is influenced by factors such as patient age and the duration of the infection.[12]
| Study Type | Patient Population | Treatment Regimen | Efficacy | Reference |
| Clinical Trials (Children) | Asymptomatic, chronically infected | Standard doses | ~60% cure rate (seroconversion) | [13] |
| Observational Studies (Adults) | Chronically infected | Standard doses | Reduced disease progression in some studies, but cure rates are low (15-40%) | [13][14] |
| Long-term Follow-up | Chronically infected adults | 300 mg/day | Sustained negative qPCR results in a majority of treated patients | [15] |
Safety and Tolerability: A Key Differentiator
The safety profiles of this compound and benznidazole represent a significant point of divergence.
This compound: A Clean Preclinical Record
In all preclinical studies conducted to date, this compound has been remarkably well-tolerated. No significant side effects or overt toxicity were observed in mice or non-human primates, even with prolonged treatment.[1][2][16]
Benznidazole: A Spectrum of Adverse Effects
Benznidazole is associated with a range of adverse effects that can lead to treatment discontinuation in a significant percentage of patients.
| Common Side Effects | Less Common but Serious Side Effects | Reference |
| Dermatitis (skin rash) | Peripheral neuropathy | [14][17] |
| Digestive intolerance (nausea, vomiting) | Bone marrow suppression | [17][18] |
| Anorexia, headache, sleep disorders | [14] |
The incidence and severity of benznidazole's side effects are more pronounced in older patients.[12][19]
Experimental Protocols: A Glimpse into the Laboratory
The evaluation of drug efficacy in chronic Chagas disease relies on robust experimental models.
Workflow for In Vivo Efficacy Testing in a Murine Model of Chronic Chagas Disease
A common experimental protocol involves infecting mice with a bioluminescent strain of T. cruzi.[20][21] After the establishment of the chronic phase, mice are treated with the test compound, a positive control (benznidazole), or a vehicle. Parasite load is monitored throughout the experiment using in vivo imaging and quantitative PCR (qPCR).[20] To confirm a sterilizing cure, treated animals may be immunosuppressed to check for disease relapse.[20] Finally, tissues are analyzed post-mortem for the presence of parasite DNA.[11]
The Path Forward
The compelling preclinical data for this compound offers a beacon of hope for a more effective and safer treatment for chronic Chagas disease.[22] While benznidazole will likely remain a crucial tool in the management of this neglected tropical disease, the progression of this compound into human clinical trials is eagerly anticipated.[16] Further research, including head-to-head clinical trials, will be essential to definitively establish the comparative efficacy and safety of these two compounds and to usher in a new era in the treatment of Chagas disease.
References
- 1. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ctegd.uga.edu [ctegd.uga.edu]
- 3. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]
- 6. What is the mechanism of Benznidazole? [synapse.patsnap.com]
- 7. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice | PLOS Pathogens [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 12. Side effects of benznidazole as treatment in chronic Chagas disease: fears and realities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Toxic Profile of Benznidazole in Patients with Chronic Chagas Disease: Risk Factors and Comparison of the Product from Two Different Manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Side effects of benznidazole as treatment in chronic Chagas disease: fears and realities - ProQuest [proquest.com]
- 18. researchgate.net [researchgate.net]
- 19. Side effects of benznidazole as treatment in chronic Chagas disease: fears and realities | Semantic Scholar [semanticscholar.org]
- 20. Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies [jove.com]
- 21. med.nyu.edu [med.nyu.edu]
- 22. Development Pipeline | AN2 Therapeutics [an2therapeutics.com]
A Comparative Analysis of Adverse Effects: Nifurtimox vs. the Preclinical Candidate AN15368
An Objective Guide for Researchers in Drug Development
The landscape of treatment for Chagas disease, caused by the parasite Trypanosoma cruzi, has been dominated for decades by two nitroheterocyclic compounds: nifurtimox and benznidazole. While effective in the acute phase, their use is often hampered by a significant burden of adverse effects, leading to poor patient compliance.[1][2] This guide provides a comparative overview of the side effect profile of the established drug, nifurtimox, and the promising preclinical candidate, AN15368, a novel benzoxaborole compound.
The available data presents a study in contrasts: nifurtimox possesses a well-documented, extensive profile of adverse events from decades of clinical use, whereas this compound is characterized by a notable lack of toxicity in advanced preclinical animal models.[3][4][5][6]
Quantitative Data on Adverse Events
Direct quantitative comparison is not currently possible as this compound has not yet entered human clinical trials. The following tables summarize the available data for each compound at their respective stages of development.
Nifurtimox: Documented Side Effects in Human Clinical Use
The side effects of nifurtimox are frequent, particularly affecting the gastrointestinal and neurological systems.[7][8][9] Data from a long-term study (2001-2021) conducted by the U.S. Centers for Disease Control and Prevention (CDC) on patients treated under an Investigational New Drug (IND) program provides a clear quantitative picture of its adverse event profile.
Table 1: Frequency of Common Adverse Events Reported for Nifurtimox (N=243 patients) [8]
| Adverse Event Category | Specific Event | Frequency (%) |
| Gastrointestinal | (Overall: 68.7%) | |
| Nausea | 50.6% | |
| Anorexia | 46.1% | |
| Abdominal Pain | 23.1% | |
| Neurologic | (Overall: 60.5%) | |
| Headache | 33.3% | |
| Dizziness/Vertigo | 17.2% | |
| Peripheral Neuropathy | 18.5% (Severe) | |
| Paresthesia | 17.9% (Severe) | |
| Constitutional | (Overall: 46.5%) | |
| Weight Loss | 35.0% | |
| Psychiatric | Depression | 22.6% (Severe) |
Data sourced from the CDC's study on patients for whom nifurtimox was released via an IND program between 2001 and 2021.[8]
This compound: Preclinical Safety Profile
In stark contrast to nifurtimox, studies of this compound in animal models, including mice and non-human primates (macaques) with long-term, naturally acquired T. cruzi infections, have revealed no detectable acute toxicity or significant side effects.[3][4][5][6]
Table 2: Summary of this compound Preclinical Safety Findings
| Animal Model | Key Safety Finding | Reference |
| Mice | No harmful effects observed during efficacy screening. | [2] |
| Rats | No effects on hematology or clinical chemistry at doses of 120 mg/kg/day or lower; modest effects at 150 mg/kg. | [10] |
| Non-Human Primates | No detectable acute toxicity or long-term health or reproductive impact. Uniformly curative. | [4][6] |
Mechanisms of Action and Toxicity
The divergent side effect profiles of nifurtimox and this compound can be partly understood by their distinct mechanisms of action.
Nifurtimox: The mechanism is not fully elucidated but involves the generation of oxidative stress. Nifurtimox is a nitrofuran that is reduced by parasitic nitroreductases to form a nitro-anion radical and other reactive oxygen species (ROS), such as superoxide.[7][11] These radicals cause widespread damage to parasite DNA, proteins, and lipids, leading to cell death.[7][11] However, this reliance on oxidative stress is not entirely specific to the parasite, and spillover effects on host cells are believed to contribute to its toxicity.[7]
This compound: This compound operates through a more targeted mechanism. This compound is a prodrug that is selectively activated by carboxypeptidases within the T. cruzi parasite.[4][6][10] The activated form then targets the parasite's messenger RNA (mRNA) processing pathway, disrupting its ability to replicate and survive.[1][3][4] This targeted activation and action within the parasite likely accounts for its high efficacy and low toxicity in animal models.
Experimental Protocols
Nifurtimox Adverse Event Monitoring (CDC IND Program)
The quantitative data for nifurtimox side effects presented in Table 1 was retrospectively collected from patients with Chagas disease in the United States who received the drug through a CDC-sponsored Investigational New Drug (IND) program from 2001 to 2021.
-
Study Design: Retrospective analysis of patient records.
-
Patient Population: Individuals diagnosed with T. cruzi infection who were approved for treatment with nifurtimox.
-
Data Collection: Information on adverse events was systematically collected from clinical report forms submitted by physicians. Events were categorized by organ system, and severity was classified as mild, moderate, or severe.
-
Analysis: Frequencies of specific adverse events were calculated as a percentage of the total number of patients for whom adverse event information was available (n=243).[8]
This compound Preclinical Safety Evaluation
The safety profile of this compound was established through rigorous preclinical studies, most notably in a non-human primate model that closely mimics human Chagas disease.
-
Study Design: In vivo efficacy and toxicity study in a curative model.
-
Animal Model: Rhesus macaques (Macaca mulatta) with long-term, naturally acquired T. cruzi infections.[4][6]
-
Methodology: Infected animals were treated with this compound. Efficacy was determined by the absence of parasite DNA in blood and tissues, as confirmed by PCR and hemoculture assays post-treatment.[10]
-
Safety Monitoring: Throughout the treatment and follow-up periods, animals were closely monitored for any signs of acute toxicity. Long-term health, including reproductive outcomes, was also assessed. No significant adverse effects were reported.[4][6]
Conclusion
The comparison between nifurtimox and this compound highlights a potential paradigm shift in the treatment of Chagas disease. Nifurtimox, while a vital tool, is associated with a high incidence of gastrointestinal and neurological side effects that can lead to treatment discontinuation.[7][12] In contrast, the preclinical candidate this compound demonstrates a highly promising safety profile, with no significant toxicity observed in extensive animal testing, including in non-human primates.[3][4] This favorable safety profile is likely linked to its highly specific, parasite-targeted mechanism of action.[1][10]
While these preclinical results for this compound are exceptionally encouraging, the true comparative side effect profile will only be established upon the successful completion of human clinical trials.[1] Nevertheless, for researchers and drug development professionals, this compound represents a well-validated and apparently safe candidate that holds the potential to overcome the significant tolerability challenges that have long hindered the effective management of Chagas disease.[6]
References
- 1. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]
- 2. A new hope for Chagas disease | Drug Discovery News [drugdiscoverynews.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
- 6. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nifurtimox - Wikipedia [en.wikipedia.org]
- 8. Characteristics and Adverse Events of Patients for Whom Nifurtimox Was Released Through CDC-Sponsored Investigational New Drug Program for Treatment of Chagas Disease â United States, 2001â2021 | MMWR [cdc.gov]
- 9. mdpi.com [mdpi.com]
- 10. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 11. What is the mechanism of Nifurtimox? [synapse.patsnap.com]
- 12. Adverse Events Associated with Nifurtimox Treatment for Chagas Disease in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AN15368 and Other Benzoxaboroles in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The benzoxaborole scaffold has emerged as a versatile platform in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. This guide provides a head-to-head comparison of the promising clinical candidate AN15368 (also known as AN2-502998) with other notable benzoxaboroles, focusing on their mechanisms of action, preclinical efficacy, and the experimental data supporting their development.
Executive Summary
This compound is a novel benzoxaborole prodrug demonstrating potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3] Its unique mechanism, targeting the parasite's mRNA processing pathway, distinguishes it from other well-known benzoxaboroles such as the antifungal tavaborole (AN2690) and the anti-inflammatory crisaborole.[4][5][6][7] While direct head-to-head studies for the same indication are limited due to their distinct therapeutic targets, this guide compiles available data to offer a comparative overview for researchers in the field.
Data Presentation: Quantitative Comparison of Benzoxaboroles
The following tables summarize the available quantitative data for this compound and other relevant benzoxaboroles. It is important to note that the data presented are from different studies and not from direct head-to-head comparisons unless otherwise specified.
Table 1: In Vitro Anti-Trypanosomal Activity of Benzoxaboroles
| Compound | Target Organism | IC50 | Mechanism of Action | Reference(s) |
| This compound | Trypanosoma cruzi | 5 nM | mRNA Processing Inhibition | [8] |
| Acoziborole (SCYX-7158) | Trypanosoma brucei | 512 nM | mRNA Processing Inhibition | [9] |
| AN7973 | Trypanosoma congolense | Potent (specific value not stated) | mRNA Processing Inhibition | [10] |
| AN11736 | Trypanosoma brucei | 6.3 nM (as 10x EC50) | mRNA Processing Inhibition | [9] |
Table 2: In Vitro Activity of Other Clinically Relevant Benzoxaboroles
| Compound | Primary Target | Target Enzyme/Pathway | IC50 | Indication | Reference(s) |
| Tavaborole (AN2690) | Trichophyton rubrum | Leucyl-tRNA Synthetase (LeuRS) | - | Onychomycosis | [6][11] |
| Crisaborole (AN2728) | Human Immune Cells | Phosphodiesterase 4 (PDE4) | 55 nM (for PDE4A) | Atopic Dermatitis | [7] |
Mechanism of Action and Signaling Pathways
The diverse therapeutic applications of benzoxaboroles stem from their ability to interact with different biological targets. The boron atom within the benzoxaborole ring system plays a crucial role in their mechanism of action.
This compound: Targeting mRNA Processing in Trypanosoma cruzi
This compound is a prodrug that is activated by parasite-specific carboxypeptidases within T. cruzi.[2][12] The active metabolite then targets the parasite's mRNA processing pathway.[1][2] In trypanosomes, transcription is polycistronic, and individual mRNAs are generated through a process involving trans-splicing and polyadenylation. Inhibition of this essential pathway leads to parasite death.[13]
Caption: this compound prodrug activation and mechanism of action in T. cruzi.
Other Benzoxaboroles: Diverse Mechanisms
-
Tavaborole (AN2690): This antifungal agent inhibits fungal leucyl-tRNA synthetase (LeuRS).[6][11] By forming an adduct with tRNALeu in the editing site of the enzyme, it traps the tRNA and halts protein synthesis.[6]
-
Crisaborole: As a phosphodiesterase 4 (PDE4) inhibitor, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP) in immune cells.[7] This leads to a reduction in the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response in atopic dermatitis.[7]
Caption: Mechanisms of action for Tavaborole and Crisaborole.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these benzoxaboroles.
In Vitro Anti-Trypanosomal Activity Assay (IC50 Determination)
This protocol is a generalized procedure for determining the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote stage of T. cruzi.
-
Cell Culture: Vero (or other suitable host) cells are seeded in 96-well plates and cultured to form a monolayer.
-
Infection: The host cell monolayer is infected with trypomastigotes of T. cruzi. After an incubation period to allow for invasion, extracellular parasites are washed away.
-
Compound Treatment: The infected cells are then incubated with serial dilutions of the test compound (e.g., this compound) for a defined period (e.g., 72 hours).
-
Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be done using various methods, including:
-
High-Content Imaging: Cells are fixed, stained with a DNA dye (e.g., DAPI), and imaged. Automated image analysis software is used to count the number of parasites per host cell.
-
Reporter Gene Assays: Using parasite lines engineered to express reporter proteins like β-galactosidase or luciferase, the parasite load can be quantified by measuring the enzymatic activity.[1]
-
-
Data Analysis: The percentage of parasite inhibition for each compound concentration is calculated relative to untreated controls. The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: Workflow for in vitro anti-trypanosomal IC50 determination.
In Vivo Efficacy in a Murine Model of Chagas Disease
This protocol outlines a general procedure for assessing the in vivo efficacy of a compound against an acute T. cruzi infection in mice.[14]
-
Animal Model: Female BALB/c mice are commonly used.
-
Infection: Mice are infected with a specific strain and inoculum of T. cruzi trypomastigotes (e.g., via intraperitoneal injection). To facilitate monitoring, parasite lines expressing luciferase can be used.[14]
-
Treatment: A few days post-infection, treatment with the test compound (e.g., this compound) is initiated. The compound is administered daily for a specified duration (e.g., 20-40 days) via an appropriate route (e.g., oral gavage). A vehicle control group and a positive control group (e.g., benznidazole) are included.
-
Monitoring Parasitemia:
-
Bioluminescence Imaging: For luciferase-expressing parasites, mice are injected with luciferin, and the bioluminescent signal is quantified using an in vivo imaging system at various time points.[14]
-
Blood Smears: Parasitemia can also be monitored by microscopic examination of blood smears.
-
-
Assessment of Cure: At the end of the treatment period, and often after a period of immunosuppression to detect any residual parasites, tissues (e.g., heart, skeletal muscle) are collected and analyzed for the presence of parasite DNA by qPCR to determine parasitological cure.
Non-Human Primate Model of Chagas Disease
Studies in non-human primates (NHPs), such as rhesus macaques, provide a crucial step in the preclinical evaluation of drug candidates for Chagas disease due to their physiological similarity to humans.[15]
-
Animal Model: Naturally or experimentally infected rhesus macaques are used.
-
Treatment: Animals receive the test compound (e.g., this compound) at a specified dose and duration.
-
Monitoring: Efficacy is assessed by monitoring for the absence of parasite DNA in blood and tissues (post-necropsy) using highly sensitive methods like PCR and hemoculture. Long-term follow-up is conducted to ensure no relapse of the infection.[8]
Conclusion
This compound represents a significant advancement in the development of new therapies for Chagas disease, with a novel mechanism of action and impressive preclinical efficacy. While other benzoxaboroles like tavaborole and crisaborole have found success in different therapeutic areas by targeting distinct pathways, the collective body of research on this chemical class underscores its potential to yield novel drugs for a wide range of diseases. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working on the development of benzoxaboroles and other novel therapeutics. Further head-to-head comparative studies, where feasible, will be invaluable in delineating the relative strengths and weaknesses of different benzoxaborole-based drug candidates.
References
- 1. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing human PDE4 inhibitors for neglected tropical diseases: Design, synthesis and evaluation of cilomilast analogues as Trypanosoma brucei PDEB1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 9. Clinically relevant benzoxaboroles inhibit mRNA processing in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The trypanocidal benzoxaborole AN7973 inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Activity In Vivo of Anti-Trypanosoma cruzi Compounds Selected from a High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Models – Portal da Doença de Chagas [chagas.fiocruz.br]
AN15368: A Comparative Analysis of its Efficacy Against Diverse Trypanosoma cruzi Lineages
A new hope in the fight against Chagas disease, the benzoxaborole prodrug AN15368, has demonstrated significant efficacy against a wide range of genetically distinct Trypanosoma cruzi lineages, the causative agent of this neglected tropical disease. This guide provides a comprehensive comparison of this compound's performance with the current standard-of-care treatments, benznidazole and nifurtimox, supported by available experimental data.
This compound stands out for its potent in vitro activity and its remarkable success in in vivo studies, including achieving 100% cure rates in mice and non-human primates with long-term, naturally acquired infections.[1][2] Its novel mechanism of action, targeting the parasite's mRNA processing pathway, offers a promising alternative to existing therapies, which are often hampered by variable efficacy and significant side effects.[1][3][4]
Comparative Efficacy Against T. cruzi Lineages
Trypanosoma cruzi is classified into seven Discrete Typing Units (DTUs): TcI to TcVI and TcBat.[5] These lineages exhibit different geographical distributions and are associated with varying clinical manifestations and drug susceptibility.[5]
This compound
This compound has shown potent activity against T. cruzi with a reported half-maximal inhibitory concentration (IC50) of 5 nM.[3] While studies have confirmed its efficacy against a range of genetically distinct lineages, specific IC50 or EC50 values for each of the six major DTUs are not yet publicly available.[1][2][3][4] The compound is a prodrug, activated by parasite carboxypeptidases to its active form.[4][6]
Benznidazole (BZN)
Benznidazole has been a frontline treatment for Chagas disease for decades. However, its efficacy varies significantly across different T. cruzi lineages. Several studies have indicated that TcI strains, the most widespread DTU, tend to be less susceptible to benznidazole compared to other lineages like TcII and TcVI.[7][8] This variability is a major challenge in the clinical management of Chagas disease.
Nifurtimox (NFX)
Similar to benznidazole, nifurtimox's effectiveness is also influenced by the infecting T. cruzi strain. Some studies suggest that parasites belonging to TcI are, on average, less susceptible to nifurtimox's growth-inhibitory effects compared to other DTUs.[9]
Data Presentation: In Vitro Susceptibility of T. cruzi Lineages
The following tables summarize the available quantitative data on the in vitro efficacy of benznidazole and nifurtimox against different T. cruzi DTUs. It is important to note that IC50 and EC50 values can vary between studies due to differences in experimental protocols, parasite strains, and host cells used.
Table 1: In Vitro Efficacy of Benznidazole against T. cruzi DTUs (Amastigotes)
| DTU | IC50 / EC50 (µM) | Reference |
| TcI | 1.8 - 20.35 | [10][11] |
| TcII | 0.9 - 5.7 | [9] |
| TcV | 1.5 - 4.0 | [9][10] |
| TcVI | ~2.0 | [8] |
Table 2: In Vitro Efficacy of Nifurtimox against T. cruzi DTUs (Amastigotes)
| DTU | IC50 / EC50 (µM) | Reference |
| TcI | 2.3 - 5.1 | [9] |
| TcII | 1.3 - 3.6 | [9] |
| TcV | 1.4 - 2.6 | [9] |
| TcVI | ~1.5 | [12] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of anti-T. cruzi compounds.
In Vitro Drug Susceptibility Assay (Intracellular Amastigotes)
This assay determines the concentration of a compound required to inhibit the proliferation of intracellular amastigotes.
-
Cell Culture: Mammalian host cells (e.g., Vero, L929, or U2OS) are seeded in 96-well plates and incubated overnight to allow for cell adherence.
-
Infection: Host cells are infected with tissue culture-derived trypomastigotes of a specific T. cruzi strain at a defined multiplicity of infection (e.g., 10:1).
-
Compound Addition: After an incubation period to allow for parasite invasion, the cells are washed to remove extracellular parasites. The test compound is then added in a serial dilution.
-
Incubation: The plates are incubated for a period that allows for intracellular parasite replication (typically 72-96 hours).
-
Quantification: The number of intracellular amastigotes is quantified. This can be done through various methods, including:
-
Microscopy: Giemsa staining followed by manual counting of parasites per cell.
-
Reporter Gene Assays: Using parasite lines expressing reporter genes like β-galactosidase or luciferase, where the signal is proportional to the number of parasites.[13]
-
High-Content Imaging: Automated microscopy and image analysis to quantify infected cells and parasites per cell.
-
-
Data Analysis: The percentage of parasite inhibition is calculated for each compound concentration, and the IC50 or EC50 value is determined by non-linear regression analysis.
In Vivo Efficacy Study in a Murine Model
This experiment evaluates the ability of a compound to control or eliminate T. cruzi infection in mice.
-
Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a specific T. cruzi strain, typically via intraperitoneal injection of bloodstream trypomastigotes.
-
Treatment: Treatment with the test compound is initiated at a specific time point post-infection (e.g., during the acute or chronic phase). The compound is administered orally or via another appropriate route for a defined period.
-
Monitoring: Parasitemia (the number of parasites in the blood) is monitored throughout the experiment using methods like microscopic counting or qPCR.
-
Assessment of Cure: At the end of the treatment period and a subsequent follow-up period, various methods are used to assess for parasitological cure, including:
-
Hemoculture: Culturing blood samples to detect the presence of viable parasites.
-
qPCR: Quantifying parasite DNA in blood and various tissues (e.g., heart, skeletal muscle, digestive tract) to detect residual parasites.[14][15][16]
-
Immunosuppression: Inducing immunosuppression in treated animals to promote the relapse of any persistent infection.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: General workflow for in vitro and in vivo efficacy testing of anti-T. cruzi compounds.
Caption: Proposed mechanism of action for the prodrug this compound within the T. cruzi parasite.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 4. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over Six Thousand Trypanosoma cruzi Strains Classified into Discrete Typing Units (DTUs): Attempt at an Inventory | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenotypic diversity and drug susceptibility of Trypanosoma cruzi TcV clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. dndi.org [dndi.org]
- 13. scielo.br [scielo.br]
- 14. Quantification of Trypanosoma cruzi in Tissue and Trypanosoma cruzi Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Trypanosoma cruzi antigen detection in blood to assess treatment efficacy and cure in mice models of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
AN15368: A Promising Clinical Candidate for Chagas Disease
A comprehensive guide comparing the preclinical performance of AN15368 with current treatment options for Trypanosoma cruzi infection.
This guide provides a detailed comparison of the novel benzoxaborole prodrug, this compound (also known as AN2-502998), with the current standard of care for Chagas disease, benznidazole. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a clinical candidate.
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions globally, with current treatments often limited by efficacy and toxicity issues.[1][2][3] this compound has emerged as a promising therapeutic agent, demonstrating potent activity against various T. cruzi stages and strains in preclinical studies.[1][4][5]
In Vitro Efficacy: Potent and Broad-Spectrum Activity
This compound exhibits nanomolar activity against both extracellular and intracellular forms of T. cruzi.[1][4] The compound is a prodrug, activated by parasite-specific carboxypeptidases to its active form, which targets the parasite's mRNA processing pathway.[1][5] This mechanism of action provides a high degree of selectivity for the parasite.
| Compound | Parasite Stage | T. cruzi Strain(s) | IC50 (µM) | Reference(s) |
| This compound | Amastigotes | Multiple DTUs | 0.005 | [5] |
| Benznidazole | Amastigotes | TcI | 4.02 ± 2.82 | [6] |
| TcII | 2.44 (at 96h) | [2] | ||
| TcV | 4.00 ± 1.90 | [6] | ||
| TcVI | 2.44 (at 96h) | [2] | ||
| Trypomastigotes | TcI | 137.62 (at 24h) | [2] | |
| TcII | 52.09 (at 24h) | [2] | ||
| TcVI | 25.81 (at 24h) | [2] | ||
| Nifurtimox | Amastigotes | TcI | 2.62 ± 1.22 | [6] |
| Y strain | 0.72 ± 0.15 | [7] | ||
| Trypomastigotes | TcI | 3.60 ± 2.67 | [6] |
Table 1: Comparative in vitro activity of this compound, Benznidazole, and Nifurtimox against Trypanosoma cruzi. IC50 values represent the half-maximal inhibitory concentration. DTU refers to Discrete Typing Unit.
In Vivo Efficacy: Curative Potential in Animal Models
Preclinical studies in murine models of both acute and chronic Chagas disease have demonstrated the superior efficacy of this compound compared to existing treatments. Notably, this compound achieved a 100% cure rate in a non-human primate model of long-term, naturally acquired Chagas disease, a significant milestone in preclinical drug development.[1][8][9]
| Compound | Animal Model | T. cruzi Strain | Dosing Regimen | Outcome | Reference(s) |
| This compound | Mouse (acute) | tdTomato-expressing | 10 mg/kg/day for 40 days | Curative | [10] |
| This compound | Mouse (chronic) | CL Brener | Not specified | Fully curative | [10] |
| This compound | Non-human primate (natural infection) | Genetically diverse | 60-day treatment | 100% cure rate | [8] |
| Benznidazole | Mouse (chronic) | CL Brener | 100 mg/kg/day for 5-10 days | >90% cure rate | [3] |
| Benznidazole | Mouse (chronic) | CL Brener | 30 mg/kg/day for 10-20 days | ~80% cure rate | [3] |
| Benznidazole | Mouse (chronic) | JR strain | 100 mg/kg/day for 20 days | Curative | [11] |
Table 2: Comparative in vivo efficacy of this compound and Benznidazole in animal models of Chagas disease.
Experimental Protocols
In Vitro Anti-Amastigote Assay
This assay determines the ability of a compound to inhibit the intracellular replication of T. cruzi amastigotes.
-
Cell Culture: Host cells (e.g., Vero cells or 3T3 fibroblasts) are seeded in 96-well plates and incubated to form a monolayer.[12][13]
-
Infection: The host cell monolayer is infected with T. cruzi trypomastigotes at a defined multiplicity of infection (e.g., MOI of 10).[12] After an incubation period to allow for invasion, extracellular parasites are washed away.
-
Compound Addition: The test compound is serially diluted and added to the infected cells. A reference drug (e.g., benznidazole) and a no-drug control are included.
-
Incubation: Plates are incubated for a period that allows for multiple rounds of amastigote replication (e.g., 48-96 hours).
-
Quantification: The number of intracellular amastigotes is quantified. This can be done through various methods:
-
Microscopy: Cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per cell is counted manually or with automated imaging systems.[7]
-
Reporter Gene Assays: Using parasite lines expressing reporter genes like β-galactosidase or luciferase, the parasite load can be determined by measuring the enzymatic activity.
-
Fluorescent Protein Expression: If using fluorescent parasite strains (e.g., tdTomato), the fluorescence intensity can be measured as an indicator of parasite replication.[12]
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the compound concentration.
In Vivo Efficacy Study in a Murine Model
This study evaluates the efficacy of a test compound in treating T. cruzi infection in mice.
-
Animal Model: Female BALB/c or C57BL/6J mice are commonly used.[3][10]
-
Infection: Mice are infected with a specific strain of T. cruzi (e.g., CL Brener, Brazil strain) via intraperitoneal injection of trypomastigotes.[3][14]
-
Treatment: Treatment with the test compound or vehicle control is initiated during the acute or chronic phase of infection. The compound is administered orally or via intraperitoneal injection at a specified dose and for a defined duration.[3][11]
-
Monitoring Parasite Load: The parasite burden is monitored throughout the experiment using methods such as:
-
Bioluminescence Imaging (BLI): For infections with luciferase-expressing parasites, the bioluminescent signal can be quantified using an in vivo imaging system.[15][16]
-
Quantitative PCR (qPCR): Parasite DNA is quantified in blood or tissue samples.[17]
-
Hemoculture: The presence of viable parasites in the blood is determined by culturing blood samples.
-
-
Assessment of Cure: To confirm a parasitological cure, treated animals are often immunosuppressed (e.g., with cyclophosphamide) to promote the relapse of any residual infection. The absence of parasites after immunosuppression is indicative of a cure.[3]
-
Data Analysis: The efficacy of the treatment is determined by the reduction in parasite load and the percentage of cured animals compared to the control group.
Visualizing the Pathways and Processes
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: this compound is a prodrug activated by parasite enzymes to inhibit mRNA processing, leading to parasite death.
Caption: A stepwise workflow for determining the in vitro efficacy of compounds against intracellular T. cruzi.
Caption: Workflow for evaluating the in vivo efficacy of a drug candidate for Chagas disease in a mouse model.
References
- 1. ctegd.uga.edu [ctegd.uga.edu]
- 2. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 6. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]
- 9. Promising New Drug May Effectively Treat Chagas Disease | Technology Networks [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the Effectiveness of Curative Benznidazole Treatment in Preventing Chronic Cardiac Pathology in Experimental Models of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.nyu.edu [med.nyu.edu]
- 15. Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies [jove.com]
- 16. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trypanosoma cruzi antigen detection in blood to assess treatment efficacy and cure in mice models of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
AN15368 superiority to current Chagas disease treatments
A comprehensive analysis of the benzoxaborole prodrug AN15368 reveals significant preclinical superiority over current treatments for Chagas disease, benznidazole and nifurtimox. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of efficacy, safety, and mechanism of action, supported by experimental data and protocols.
Chagas disease, caused by the parasite Trypanosoma cruzi, affects millions globally, with current therapeutic options limited to two drugs developed over half a century ago: benznidazole and nifurtimox.[1][2] These treatments exhibit variable efficacy, particularly in the chronic phase of the disease, and are associated with a high incidence of adverse effects, often leading to poor patient compliance.[3][4] The emergence of this compound (also known as AN2-502998), a novel benzoxaborole prodrug, presents a promising new therapeutic avenue with the potential to overcome the limitations of existing therapies.[5][6] Preclinical studies have demonstrated the potent and curative efficacy of this compound, coupled with a favorable safety profile.[7][8]
Superior Efficacy and Potency of this compound
This compound has shown remarkable potency against T. cruzi, with an in vitro 50% inhibitory concentration (IC50) in the nanomolar range, significantly lower than that of benznidazole and nifurtimox.[7] This high potency translates to superior efficacy in animal models of Chagas disease.
Table 1: In Vitro Potency against Trypanosoma cruzi
| Compound | IC50 (Amastigotes) | T. cruzi Strains | Reference |
| This compound | 5 nM | Not specified | [7] |
| Benznidazole | 4.00 ± 1.90 µM | Panel of 21 strains (TcI, TcII, TcV) | [1] |
| 7.6 - 32.1 µM | Various laboratory strains | [3] | |
| 9.34 - 27.30 µM | Colombian strains | [9] | |
| Nifurtimox | 2.62 ± 1.22 µM | Panel of 21 strains (TcI, TcII, TcV) | [1] |
| 2.25 - 5.05 µM | Colombian strains | [9] | |
| 0.72 ± 0.15 µM | Y strain | [10] |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Efficacy | Key Findings | Reference |
| This compound | Mice | 100% cure | - | [8] |
| Non-human primates (long-term, naturally acquired infections) | 100% cure | Uniformly curative against genetically diverse parasite lineages. | [2][5][7] | |
| Benznidazole | Mice (chronic phase) | Decreased parasitism and myocarditis | Does not completely eliminate the parasite. | [11] |
| Humans (chronic phase) | Low cure rate (8%) | Higher efficacy in the acute phase (up to 80%). | [4] | |
| Nifurtimox | Humans (chronic phase in children) | Cure rate up to 85.7% | Lower efficacy in adults (7-8%). | [4] |
Favorable Safety Profile of this compound
A significant advantage of this compound is its apparent lack of toxicity in preclinical studies. In contrast, benznidazole and nifurtimox are associated with a high frequency of adverse events, which are a major cause of treatment discontinuation.
Table 3: Comparative Safety and Tolerability
| Feature | This compound | Benznidazole | Nifurtimox |
| Preclinical Safety | No detectable acute toxicity or long-term health or reproductive impact in non-human primates.[2] | - | - |
| Common Adverse Effects | Not reported in preclinical studies.[8] | Allergic dermatitis, peripheral neuropathy, anorexia, weight loss, insomnia. | Anorexia, weight loss, polyneuropathy, nausea, vomiting, headache, dizziness. |
| Frequency of Adverse Events | - | Up to 84.3% of patients experience at least one adverse event.[1] | Up to 91.3% of patients experience gastrointestinal side effects.[1] |
| Treatment Discontinuation Rate | - | 9% to 29% | 14.5% to 75% |
Novel Mechanism of Action
This compound is a prodrug that is activated by parasite-specific enzymes, leading to a targeted therapeutic effect. This novel mechanism of action contrasts with the broader mechanisms of benznidazole and nifurtimox, which involve the generation of reactive nitro radicals.
dot
Caption: this compound is activated by parasite carboxypeptidases, inhibiting mRNA processing and leading to parasite death.
Experimental Protocols
In Vitro Amastigote Susceptibility Assay
This assay determines the IC50 of a compound against the intracellular amastigote stage of T. cruzi.
dot
Caption: Workflow for determining the in vitro efficacy of compounds against T. cruzi amastigotes.
Detailed Methodology:
-
Host Cell Culture: Mammalian host cells (e.g., Vero cells) are seeded in 96-well microplates and incubated overnight to allow for cell attachment.[12]
-
Parasite Infection: The host cells are then infected with tissue culture-derived trypomastigotes at a defined multiplicity of infection (e.g., 10:1).[12]
-
Removal of Extracellular Parasites: After a few hours of incubation to allow for parasite invasion, the wells are washed to remove any remaining extracellular trypomastigotes.[12]
-
Compound Addition: Fresh culture medium containing serial dilutions of the test compound (e.g., this compound, benznidazole, or nifurtimox) is added to the wells.
-
Incubation: The plates are incubated for a period of 3 to 4 days to allow for the intracellular amastigotes to replicate.[12]
-
Quantification of Parasite Load: The number of intracellular parasites is quantified. This can be achieved through various methods, including microscopic counting after Giemsa staining, or by using reporter gene-expressing parasites (e.g., expressing luciferase or fluorescent proteins) and measuring the signal.[13]
-
Data Analysis: The percentage of parasite growth inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Efficacy in a Mouse Model of Chagas Disease
This protocol assesses the in vivo efficacy of a test compound in a murine model of acute or chronic Chagas disease.
dot
Caption: Workflow for assessing the in vivo efficacy of a compound in a mouse model of Chagas disease.
Detailed Methodology:
-
Animal Infection: Mice (e.g., BALB/c) are infected with a specific strain of T. cruzi via a relevant route of administration, such as intraperitoneal injection.[14]
-
Treatment Administration: At a predetermined time post-infection (to model either acute or chronic disease), treatment with the test compound or a vehicle control is initiated. The compound is administered for a defined period (e.g., 20-30 days).[15]
-
Monitoring of Infection: The course of infection is monitored throughout the study. This can involve measuring parasitemia in the blood by microscopy or, more sensitively, by using bioluminescent parasite strains and in vivo imaging systems to quantify parasite burden in real-time.[14][15]
-
Assessment of Parasite Load in Tissues: At the end of the treatment period, and after a follow-up period, tissues (e.g., heart, skeletal muscle, digestive tract) are collected to determine the parasite load. This is often done using sensitive molecular techniques like quantitative PCR (qPCR).[7]
-
Evaluation of Curative Efficacy: To confirm a sterile cure, treated animals that appear to be parasite-free are often immunosuppressed (e.g., with cyclophosphamide) and then monitored for a relapse of the infection.[15] The absence of parasites after immunosuppression is a strong indicator of a curative effect.
Conclusion
The preclinical data for this compound strongly suggest its superiority over the current standard of care for Chagas disease. Its high potency, 100% efficacy in stringent animal models, and excellent safety profile address the key limitations of benznidazole and nifurtimox. The novel mechanism of action, involving targeted activation within the parasite, likely contributes to its potent and specific activity. As this compound progresses into clinical development, it holds the promise of becoming a transformative treatment for millions of patients suffering from Chagas disease.
References
- 1. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Experimental and Clinical Treatment of Chagas Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ctegd.uga.edu [ctegd.uga.edu]
- 6. pnas.org [pnas.org]
- 7. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 8. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease [mdpi.com]
- 11. Treatment with Benznidazole during the Chronic Phase of Experimental Chagas' Disease Decreases Cardiac Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies [jove.com]
AN15368: A Promising New Agent Against Chagas Disease with a Low Propensity for Cross-Resistance to Existing Therapies
A Novel Benzoxaborole Prodrug Demonstrates High Efficacy and a Distinct Mechanism of Action, Suggesting a Solution to Existing Drug Resistance in Chagas Disease.
Researchers and drug development professionals are keenly observing the development of AN15368, a novel benzoxaborole-based compound, as a potential breakthrough in the treatment of Chagas disease.[1][2] Caused by the parasite Trypanosoma cruzi, this neglected tropical disease currently relies on two drugs, benznidazole and nifurtimox, which are hampered by significant toxicity and variable efficacy, particularly in the chronic phase of the disease.[2][3] A critical concern in Chagas disease therapy is the emergence of drug-resistant parasite strains. This compound, with its unique mechanism of action, presents a promising alternative that is unlikely to be affected by existing resistance to current treatments.
This compound is a prodrug that is activated within the parasite, a key feature that contributes to its selectivity and potency.[4][5] Preclinical studies have demonstrated that this compound is 100% effective in curing mice and non-human primates infected with genetically diverse strains of T. cruzi, with no significant side effects observed.[1][2]
Comparison of In Vitro Efficacy
While direct comparative studies of this compound on benznidazole- and nifurtimox-resistant T. cruzi strains are not yet publicly available, the compound has shown potent nanomolar activity against a range of genetically distinct parasite lineages in vitro.[1][4][5] The table below summarizes the reported in vitro efficacy of this compound against T. cruzi.
| Compound | Target Organism | Assay Type | IC50 (nM) | Source |
| This compound | Trypanosoma cruzi | Intracellular amastigotes | 5 | [6] |
Mechanisms of Action and Resistance: A Basis for Lack of Cross-Resistance
The distinct mechanisms of action of this compound compared to benznidazole and nifurtimox strongly suggest a low probability of cross-resistance.
This compound: This benzoxaborole prodrug is activated by parasite-specific carboxypeptidases to its active form.[4][5] The active metabolite then targets the parasite's mRNA processing pathway, a novel target in Chagas disease therapy.[1][4][5] Resistance to this compound could potentially arise from mutations in the activating carboxypeptidase enzyme or the target protein in the mRNA processing pathway.[7]
Benznidazole and Nifurtimox: These are nitroheterocyclic compounds that require activation by a type I nitroreductase (NTR) within the parasite.[8][9][10] The activated forms of these drugs generate reactive metabolites that cause widespread damage to parasite macromolecules. Resistance to these drugs is primarily associated with mutations or loss of the activating NTR enzyme.[8][9][10]
The following diagram illustrates the distinct signaling pathways and mechanisms of action.
Given that this compound's activation and target are different from those of benznidazole and nifurtimox, it is highly probable that T. cruzi strains resistant to the latter will remain susceptible to this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of drug efficacy and for comparative studies. Below are generalized protocols for in vitro susceptibility testing of T. cruzi.
In Vitro Amastigote Susceptibility Assay
This assay is critical as it evaluates the drug's effect on the intracellular replicative form of the parasite, which is responsible for the chronic stage of Chagas disease.
-
Cell Culture: Host cells (e.g., L6, Vero, or primary cardiomyocytes) are seeded in 96-well plates and incubated to form a confluent monolayer.
-
Parasite Infection: The host cell monolayer is infected with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI). After an incubation period to allow for invasion, extracellular parasites are washed away.
-
Drug Exposure: A serial dilution of the test compound (e.g., this compound) and reference drugs (benznidazole, nifurtimox) is added to the infected cells. Control wells with no drug and wells with a known cytotoxic agent are included.
-
Incubation: The plates are incubated for a period that allows for intracellular parasite replication (typically 48-72 hours).
-
Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be done through various methods:
-
Microscopy: Cells are fixed, stained (e.g., with Giemsa or DAPI), and the number of amastigotes per cell is counted manually or using automated imaging systems.
-
Reporter Gene Assays: Using parasite lines engineered to express reporter proteins like beta-galactosidase or luciferase, the parasite load can be quantified by measuring the enzymatic activity or luminescence.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the drug concentration.
The following diagram outlines the workflow for a typical in vitro amastigote susceptibility assay.
Conclusion
This compound represents a significant advancement in the search for new, effective, and safe treatments for Chagas disease. Its novel mechanism of action, targeting the parasite's mRNA processing pathway, is distinct from existing drugs that rely on activation by nitroreductases. This fundamental difference in their mode of action strongly supports the hypothesis that this compound will be effective against T. cruzi strains that are resistant to benznidazole and nifurtimox. While direct experimental evidence from cross-resistance studies is eagerly awaited, the available data on this compound's high potency and unique mechanism provide a strong rationale for its continued development and offer renewed hope for patients suffering from Chagas disease.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ctegd.uga.edu [ctegd.uga.edu]
- 6. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 7. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benznidazole-resistance in Trypanosoma cruzi: evidence that distinct mechanisms can act in concert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile: AN15368 Versus Benznidazole in the Preclinical Setting
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics for Chagas disease necessitates a thorough evaluation of their safety profiles, especially in comparison to the current standard of care, benznidazole. This guide provides a comparative preclinical safety and toxicological overview of the investigational drug AN15368 and benznidazole, supported by available experimental data.
Quantitative Safety Data Summary
The following table summarizes the key preclinical safety findings for this compound and benznidazole. It is important to note that the data have been collated from studies conducted in different preclinical species, and direct cross-species comparisons should be made with caution.
| Safety Parameter | This compound | Benznidazole | Species |
| General Toxicity | No detectable acute toxicity or long-term health or reproductive impact observed in a 60-day study.[1][2] | Associated with various adverse effects, including skin reactions, gastrointestinal issues, and peripheral neuropathy in clinical use.[3] Preclinical studies in mice have shown dose-dependent toxicity.[4] | This compound: Non-human primate, Rat[5]; Benznidazole: Mouse, Human (clinical)[3][4] |
| Hematology & Clinical Chemistry | No effects observed at 120 mg/kg/day. Modest, non-adverse effects on hematology and clinical chemistry at 150 mg/kg.[5] | Hematological manifestations of bone marrow depression, such as neutropenia, thrombocytopenia, anemia, and leukopenia have been reported clinically.[3] Preclinical studies in mice have reported alterations in hematological parameters. | This compound: Rat[5]; Benznidazole: Human (clinical), Mouse |
| Genotoxicity | Non-genotoxic in standard Ames test and in vitro micronucleus studies.[6] | Genotoxicity demonstrated in vitro and in vivo.[7][8] Induces DNA damage.[9][10][11] | This compound: In vitro; Benznidazole: In vitro, In vivo (rodents)[7][11] |
| Hepatotoxicity | No significant hepatotoxicity reported in preclinical studies. | Hepatotoxicity has been reported as a potential adverse effect in clinical use. | This compound: Non-human primate, Rat; Benznidazole: Human (clinical) |
Experimental Protocols
This compound: Non-Human Primate Safety Study
A study in naturally infected non-human primates (rhesus macaques) evaluated the safety of this compound.
-
Study Design: Animals received a 60-day course of treatment with this compound.
-
Safety Assessments: Throughout the study, animals were monitored for any signs of acute toxicity. Long-term health and reproductive impacts were also assessed. While specific clinical pathology parameters were not detailed in the available literature, the overall assessment concluded no detectable toxicity.[1][2]
This compound: Rat Toxicology Study
-
Study Design: Rats were administered this compound orally. While the exact duration of the study is not specified in the available results, doses of 120 mg/kg/day and 150 mg/kg were evaluated.[5]
-
Safety Assessments: Hematology and clinical chemistry parameters were evaluated. At 120 mg/kg/day, no effects were observed. At 150 mg/kg, modest, non-adverse effects were noted.[5]
Benznidazole: In Vivo Genotoxicity Assay (Comet Assay)
-
Study Design: The genotoxic potential of benznidazole has been evaluated in vivo using the comet assay in mice. This assay detects DNA fragmentation in individual cells.[11]
-
Methodology: Mice are treated with the test compound (benznidazole). At selected time points, cells are isolated from relevant tissues (e.g., bone marrow, liver), embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further, forming a "comet tail," which is then visualized and quantified.[12] Benznidazole has been shown to induce DNA damage in this model.[11]
Signaling Pathways and Mechanisms of Action
This compound: Mechanism of Action
This compound is a prodrug that is selectively activated within the Trypanosoma cruzi parasite. It is cleaved by parasite-specific carboxypeptidases to its active form, which then targets the parasite's mRNA processing pathway, specifically the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3). This inhibition disrupts the maturation of messenger RNA, leading to parasite death.[6][13][14]
Benznidazole: Mechanism of Toxicity
Benznidazole is also a prodrug that requires activation by a trypanosomal type I nitroreductase (NTR).[15][16][17] This enzymatic reduction generates reactive nitroso and hydroxylamine metabolites, as well as highly reactive species like glyoxal.[9][15] These metabolites can covalently bind to and damage macromolecules, including DNA, proteins, and lipids, leading to parasite death.[9][10] This mechanism of action, particularly the generation of reactive metabolites, is also believed to contribute to its toxicity in host cells. The genotoxicity of benznidazole is a significant safety concern.
References
- 1. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ctegd.uga.edu [ctegd.uga.edu]
- 3. What to expect and when: benznidazole toxicity in chronic Chagas' disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 6. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benznidazole-induced genotoxicity in diploid cells of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice | PLOS Pathogens [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Clinically relevant benzoxaboroles inhibit mRNA processing in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Activation of benznidazole by trypanosomal type I nitroreductases results in glyoxal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AN15368: A Novel Trypanocidal Agent for Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel trypanocidal agent AN15368 with current treatment options for Chagas disease, caused by the parasite Trypanosoma cruzi. The information presented is based on available preclinical data and is intended to inform research and development efforts in the field.
Executive Summary
Chagas disease remains a significant global health challenge with limited therapeutic options.[1][2] The current standard of care, benznidazole and nifurtimox, is hampered by variable efficacy, particularly in the chronic stage of the disease, and a high incidence of adverse side effects.[3] this compound, a novel benzoxaborole prodrug, has emerged as a promising clinical candidate, demonstrating high efficacy and a favorable safety profile in preclinical studies.[1][2][4] This guide offers a detailed comparison of this compound with existing therapies, supported by experimental data, to aid in the evaluation of its potential as a next-generation treatment for Chagas disease.
Performance Comparison: this compound vs. Standard of Care
In Vitro Efficacy
This compound exhibits potent activity against T. cruzi at nanomolar concentrations, significantly lower than that of benznidazole and nifurtimox.
| Compound | Target Stage | IC50 / EC50 | T. cruzi Strain(s) | Reference(s) |
| This compound | Amastigotes | IC50 = 5 nM | Multiple distinct lineages | [4] |
| Benznidazole | Amastigotes | IC50: 2.44 µM - 8.36 µM | TcI, TcII, TcV, TcVI | [5] |
| Epimastigotes | IC50: 4.02 ± 2.82 µM | Multiple strains | [5] | |
| Trypomastigotes | IC50: 5.73 ± 3.07 µM | Multiple strains | [5] | |
| Nifurtimox | Amastigotes | IC50: 2.62 ± 1.22 µM | Multiple strains | [5] |
| Epimastigotes | IC50: 2.46 ± 2.25 µM | Multiple strains | [5] | |
| Trypomastigotes | IC50: 3.60 ± 2.67 µM | Multiple strains | [5] |
In Vivo Efficacy
Preclinical studies in mouse and non-human primate models of Chagas disease have demonstrated the superior efficacy of this compound.
| Compound | Animal Model | Dosage | Efficacy | Reference(s) |
| This compound | Mouse (acute infection) | 10 mg/kg/day for 40 days (oral) | 100% cure | |
| Non-human primate (naturally acquired chronic infection) | Not specified | 100% cure (parasite clearance) | [1][2][4] | |
| Benznidazole | Human (chronic phase) | 5-7 mg/kg/day for 60 days (oral) | Variable, low cure rates | [3] |
| Nifurtimox | Human (chronic phase) | 8-10 mg/kg/day for 90 days (oral) | Variable, low cure rates | [6] |
Toxicity and Safety Profile
This compound has shown a favorable safety profile in preclinical studies, with no detectable acute toxicity. In contrast, benznidazole and nifurtimox are associated with a high incidence of adverse events, often leading to treatment discontinuation.
| Compound | Key Adverse Events | Incidence of Adverse Events | Reference(s) |
| This compound | No detectable acute toxicity in non-human primates. | Not reported in preclinical studies. | [1][2][4] |
| Benznidazole | Hypersensitivity (rash), digestive disorders, peripheral neuropathy, myelosuppression. | High, leading to treatment discontinuation in 7-30% of patients. | [3] |
| Nifurtimox | Anorexia, weight loss, nausea, vomiting, neurological and psychiatric disturbances. | High, leading to treatment discontinuation in 6-40% of patients. | [3][6] |
Mechanism of Action
This compound is a prodrug that is activated by parasite-specific carboxypeptidases. The active form of the drug targets the parasite's mRNA processing pathway, leading to parasite death.[2][4] This mechanism of action is distinct from that of benznidazole and nifurtimox, which are thought to generate reactive oxygen species and other damaging radicals within the parasite.
References
- 1. ctegd.uga.edu [ctegd.uga.edu]
- 2. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic Profile of Benznidazole in Patients with Chronic Chagas Disease: Risk Factors and Comparison of the Product from Two Different Manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 5. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxic effects of nifurtimox and benznidazole, two drugs used against American trypanosomiasis (Chagas' disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
A New Era in Chagas Disease Treatment: A Comparative Analysis of AN15368 and Benznidazole
For Researchers, Scientists, and Drug Development Professionals
Chagas disease, caused by the parasite Trypanosoma cruzi, has long been a significant public health challenge, particularly in Latin America. For decades, benznidazole has been the primary treatment, despite its notable side effects and limited efficacy in the chronic phase of the disease. However, a promising new candidate, AN15368, has emerged, showing remarkable curative potential in preclinical studies. This guide provides a detailed comparison of this compound and benznidazole, focusing on their mechanisms of action, efficacy, and safety profiles based on available experimental data. As of now, no data exists on the combination therapy of this compound and benznidazole; this guide therefore compares them as monotherapies.
At a Glance: this compound vs. Benznidazole
| Feature | This compound | Benznidazole |
| Mechanism of Action | Inhibition of mRNA processing in T. cruzi | Generation of reactive metabolites causing DNA damage to the parasite[1] |
| Efficacy (Preclinical) | 100% cure rate in mouse and non-human primate models[2] | Reduces parasite load and cardiac alterations; complete cure is not always achieved in the chronic phase[3][4] |
| Safety Profile (Preclinical) | No significant side effects observed in animal models[2] | Known to cause side effects including dermatitis, peripheral neuropathy, and gastrointestinal issues |
| Development Stage | Preclinical; human clinical trials are anticipated[2] | Approved and in clinical use |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and benznidazole lies in their targets within the T. cruzi parasite.
This compound is a prodrug that, once activated within the parasite, targets the crucial process of messenger RNA (mRNA) processing.[5][6][7] By disrupting this pathway, this compound effectively halts the parasite's ability to produce essential proteins, leading to its death.
Benznidazole, a nitroimidazole compound, works through a more aggressive mechanism. It is activated by a parasite-specific nitroreductase enzyme, leading to the generation of reactive metabolites.[1] These metabolites cause extensive damage to the parasite's DNA, ultimately leading to cell death.[8][9][10]
Preclinical Efficacy: A Clear Frontrunner
Experimental data from animal models highlights the significant potential of this compound.
| Efficacy Parameter | This compound | Benznidazole | Animal Model |
| Cure Rate (Chronic Infection) | 100%[2] | Variable, does not always achieve full cure[3][4] | Non-human primates, Mice |
| Parasite Load Reduction | Complete clearance[6] | Significant reduction[3] | Non-human primates, Mice |
| Prevention of Cardiac Pathology | Not explicitly studied, but cure implies prevention. | Decreases cardiac alterations[3][4] | Mice |
Safety and Tolerability: A Key Differentiator
A major drawback of benznidazole has been its side effect profile. Preclinical studies of this compound suggest a significant improvement in this area.
| Safety Parameter | This compound | Benznidazole |
| Observed Side Effects (Preclinical) | No significant side effects reported.[2] | Dermatitis, peripheral neuropathy, anorexia, weight loss, and insomnia are known clinical side effects. |
| Toxicity Profile | Low toxicity observed in animal models.[6] | Can have significant toxicity, leading to treatment discontinuation in some patients. |
Experimental Protocols
In Vivo Efficacy Assessment of Anti-Trypanosomal Compounds
A standard protocol for evaluating the efficacy of compounds like this compound and benznidazole in a murine model of Chagas disease is as follows:
-
Infection: BALB/c mice are infected with a specific strain of T. cruzi.
-
Treatment Initiation: Treatment is initiated during the acute or chronic phase of the infection.
-
Drug Administration: The test compound (e.g., this compound) or the reference drug (benznidazole) is administered orally at a predetermined dose and frequency for a specified duration (e.g., 20-30 days). A control group receives the vehicle.
-
Monitoring of Parasitemia: Blood samples are taken at regular intervals to determine the number of circulating parasites.
-
Assessment of Cure: At the end of the treatment and follow-up period, various methods are used to confirm the absence of parasites, including:
-
PCR: To detect parasite DNA in blood and tissues.
-
Serology: To measure the levels of anti-T. cruzi antibodies.
-
Histopathology: To assess inflammation and parasite presence in tissues, particularly the heart.
-
-
Toxicity Assessment: Animals are monitored for any signs of toxicity, including weight loss, changes in behavior, and analysis of blood chemistry and hematology.
Conclusion
The preclinical data for this compound presents a compelling case for a paradigm shift in the treatment of Chagas disease. Its novel mechanism of action, 100% cure rate in animal models, and favorable safety profile position it as a highly promising alternative to benznidazole.[2] While benznidazole remains a valuable tool, particularly in the acute phase, its limitations in the chronic phase and its associated toxicities underscore the urgent need for new therapies. The anticipated progression of this compound to human clinical trials will be a critical step in determining if its remarkable preclinical success can be translated into a new, safer, and more effective treatment for the millions affected by Chagas disease. Further research into potential combination therapies involving these or other new chemical entities may also yield even more potent and tolerable treatment regimens in the future.
References
- 1. What is the mechanism of Benznidazole? [synapse.patsnap.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Treatment with Benznidazole during the Chronic Phase of Experimental Chagas' Disease Decreases Cardiac Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with benznidazole during the chronic phase of experimental Chagas' disease decreases cardiac alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ctegd.uga.edu [ctegd.uga.edu]
- 6. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 7. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice | PLOS Pathogens [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for AN15368
Disclaimer: A specific Safety Data Sheet (SDS) for AN15368, an investigational benzoxaborole prodrug, is not publicly available. The following disposal procedures are based on general best practices for handling and disposing of investigational, non-DEA controlled pharmaceutical compounds in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.[1][2]
Immediate Safety and Logistical Information
When a specific SDS is not available, the compound must be treated as a hazardous substance.[3] The primary course of action is to contact your institution's EHS office, as they are responsible for making the final hazardous waste determination.[4] All personnel handling the material should be current on chemical waste management training.[1]
Quantitative Data Summary
Without a specific SDS for this compound, no quantitative data for disposal is available. The table below serves as a template for the type of information that would be found in an SDS and should be populated with specific data if it becomes available.
| Parameter | Value | Source |
| pH (for aqueous solutions) | Data Not Available | SDS |
| Flash Point | Data Not Available | SDS |
| Recommended Storage Temp. | Data Not Available | SDS |
| Incompatible Materials | Data Not Available | SDS |
| Decontamination Method | Data Not Available | SDS |
| Regulated Concentration Limits | Data Not Available | SDS |
Experimental Protocols & Signaling Pathways
Mechanism of Action of this compound
This compound is a prodrug that is effective against Trypanosoma cruzi, the parasite that causes Chagas disease. Its mechanism involves activation within the parasite itself. The diagram below illustrates this pathway.
Caption: Activation pathway of the this compound prodrug within the T. cruzi parasite.
Step-by-Step Disposal Protocol for Investigational Compounds
The following is a general procedural workflow for the safe handling and disposal of a research compound like this compound when a specific SDS is unavailable.
Caption: Logical workflow for the disposal of a research chemical without a specific SDS.
Detailed Disposal Steps:
-
Consult EHS: Before proceeding, contact your institution's Environmental Health and Safety (EHS) department.[1][2] They will provide specific instructions and ensure compliance with all regulations.
-
Container Selection: Collect waste in a container that is compatible with the chemical properties of benzoxaboroles.[5] The container must be in good condition and have a secure, leak-proof lid.[4]
-
Labeling: As soon as the first waste is added, label the container with a "HAZARDOUS WASTE" tag provided by your EHS department.[1][3] The label must include the Principal Investigator's name, location, contact number, and the full chemical name(s) of the contents.[1]
-
Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1][4]
-
Keep the waste container closed except when adding waste.[4][5]
-
Ensure that incompatible waste types are not mixed.[5] For example, halogenated and non-halogenated solvents should be collected separately.[5]
-
-
Disposal of Empty Containers:
-
A container that held a hazardous substance is not considered empty until it has been triple-rinsed with a suitable solvent.[3][6]
-
The first rinsate must be collected and disposed of as hazardous waste.[3][6]
-
After rinsing, deface or remove all labels from the empty container before disposing of it as regular solid waste or glass waste, according to institutional policy.[3][6]
-
-
Waste Pickup and Final Disposal:
-
Once the container is full or has been in storage for the maximum allowable time (e.g., 12 months, though this can vary), arrange for a pickup by the EHS department.[4]
-
Investigational drugs are typically sent to a licensed hazardous waste vendor for incineration.[1][2][7] Do not dispose of this material down the sanitary sewer or in regular trash.[8][9]
-
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. nswai.org [nswai.org]
Essential Safety and Operational Guide for Handling AN15368
This document provides immediate and essential safety, handling, and disposal protocols for AN15368 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures. Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, these guidelines are based on standard best practices for handling solid chemical compounds of unknown toxicity in a research environment.
I. Compound Data Summary
While comprehensive safety data is limited, the following information has been compiled from available research.
| Property | Value |
| Molecular Weight | 389.25 g/mol |
| Formula | C₂₀H₂₈BNO₆ |
| Physical Form | Solid |
| Known Biological Effect | Prodrug with anti-parasitic activity against Trypanosoma cruzi.[1][2][3] |
| Toxicity Profile | No detectable acute toxicity observed in non-human primate studies.[1][4] |
II. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. However, the following minimum PPE is mandatory when working with this compound:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles.
-
Hand Protection: Nitrile or neoprene gloves are required. Gloves should be inspected for integrity before use and changed regularly, or immediately if contaminated.
-
Body Protection: A lab coat must be worn and fully fastened. For procedures with a higher risk of contamination, disposable gowns are recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted N95 or higher-rated respirator is necessary. All work with the solid form that may generate dust should be performed in a certified chemical fume hood.
III. Experimental Protocols: Safe Handling and Operational Plan
A. Engineering Controls:
-
All weighing and aliquoting of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ensure adequate ventilation in all areas where the compound is handled.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
B. Procedural Steps for Handling:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before commencing work.
-
Verify that all safety equipment (fume hood, eyewash, etc.) is functioning correctly.
-
-
Handling Solid Compound:
-
Wear all required PPE.
-
Carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or vessel inside a chemical fume hood.
-
Use appropriate tools (e.g., spatula, scoop) to handle the solid. Avoid creating dust.
-
Close the primary container tightly after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If the solvent is volatile, ensure this is also performed within the fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
-
Wash hands thoroughly with soap and water after removing gloves.
-
IV. Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal Method: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
V. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of solid material, gently cover with an absorbent material to avoid raising dust, and then carefully scoop into a labeled hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area thoroughly.
-
Report the incident to the laboratory supervisor and the institutional safety office.
-
Diagrams
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Spill Response Procedure.
References
- 1. Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
